molecular formula C16H22O4 B12378391 Monooctyl Phthalate-d4

Monooctyl Phthalate-d4

Cat. No.: B12378391
M. Wt: 282.37 g/mol
InChI Key: PKIYFBICNICNGJ-LLDRQJGISA-N
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Description

Monooctyl Phthalate-d4 is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 282.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22O4

Molecular Weight

282.37 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/i7D,8D,10D,11D

InChI Key

PKIYFBICNICNGJ-LLDRQJGISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCC)[2H])[2H]

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Foundational & Exploratory

Monooctyl Phthalate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Monooctyl Phthalate-d4, a deuterated analog of the phthalate metabolite, Monooctyl Phthalate. This document includes tabulated quantitative data, detailed experimental protocols, and a visualization of the relevant metabolic pathway to support its application in research and development.

Core Chemical Properties

This compound is a stable, isotopically labeled compound valuable as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of its non-deuterated counterpart in biological and environmental matrices. The deuterium labeling provides a distinct mass signature, allowing for precise and accurate measurement.

General and Physical Properties
PropertyValueSource
Chemical Name 2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acidPubChem
Synonyms 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4, Phthalic Acid Monooctyl Ester-d4, Mono-n-octyl Phthalate-d4Santa Cruz Biotechnology, Pharmaffiliates
CAS Number 1398065-74-1Santa Cruz Biotechnology, Pharmaffiliates
Molecular Formula C₁₆H₁₈D₄O₄Santa Cruz Biotechnology
Molecular Weight 282.37 g/mol PubChem, Santa Cruz Biotechnology, Pharmaffiliates
Appearance Not specified (typically a neat solid or oil)-
Purity >95% (by HPLC)LGC Standards
Storage Conditions 2-8°C Refrigerator or Store FrozenPharmaffiliates, CDN Isotopes
Stability Stable under recommended storage conditions. Re-analysis recommended after three years.CDN Isotopes
Computed Physicochemical Properties

The following data for this compound are computed estimates from PubChem.

PropertyValue
XLogP3 5.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 9
Exact Mass 282.17691616 Da
Monoisotopic Mass 282.17691616 Da
Topological Polar Surface Area 63.6 Ų
Heavy Atom Count 20

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research. The following protocols are synthesized from established methods for similar compounds.

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of phthalic anhydride with deuterated octanol.

Materials:

  • Phthalic Anhydride (1 mole equivalent)

  • Octanol-d9 (or other suitably deuterated octanol, 1 mole equivalent)

  • Pyridine (catalyst, small amount)

  • Dichloromethane (solvent)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle with Temperature Control

  • Separatory Funnel

  • Standard Glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a clean, dry round-bottom flask, dissolve phthalic anhydride (1 eq.) in a minimal amount of dichloromethane.

  • Add octanol-d9 (1 eq.) to the solution, followed by a catalytic amount of pyridine.

  • Equip the flask with a condenser and heat the reaction mixture to reflux (approximately 40°C for dichloromethane) with gentle stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Quantification of this compound in Biological Samples by UPLC-MS/MS

This protocol outlines a general method for the analysis of this compound, often used as an internal standard for the quantification of Monooctyl Phthalate in biological matrices like urine or plasma.

Materials and Equipment:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase UPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound (as internal standard)

  • Biological matrix (e.g., urine, plasma)

  • Sample preparation reagents (e.g., β-glucuronidase for urine, protein precipitation agents for plasma)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Sample Preparation (Urine):

  • To 100 µL of urine sample, add a known concentration of this compound internal standard.

  • Add β-glucuronidase solution to deconjugate the glucuronidated metabolites.

  • Incubate the sample at 37°C for 90 minutes.

  • Stop the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile).

  • Vortex the sample and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis:

  • UPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-1 min: 95% A

      • 1-8 min: Linear gradient to 5% A

      • 8-10 min: Hold at 5% A

      • 10.1-12 min: Return to 95% A for re-equilibration

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Negative ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), negative mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Monooctyl Phthalate: Precursor ion (m/z) -> Product ion (m/z) (To be optimized based on the non-deuterated standard)

      • This compound: Precursor ion (m/z 281.2) -> Product ion (m/z) (To be optimized based on the deuterated standard)

    • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Data Analysis:

  • Quantify the concentration of Monooctyl Phthalate in the sample by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard.

Metabolic Pathway

Monooctyl Phthalate is a primary metabolite of Di-n-octyl phthalate (DnOP), a common plasticizer. In the body, DnOP is hydrolyzed by esterases to form Monooctyl Phthalate. This monoester can then undergo further oxidative metabolism. The deuterated form, this compound, is expected to follow the same metabolic pathway.

Phthalate Metabolism DOP Di-n-octyl Phthalate (DnOP) MOP Mono-n-octyl Phthalate (MnOP) DOP->MOP Hydrolysis (Esterases) MOPd4 This compound (Internal Standard) OxidativeMetabolites Oxidative Metabolites (e.g., MCPP) MOP->OxidativeMetabolites Oxidation Excretion Urinary Excretion MOP->Excretion OxidativeMetabolites->Excretion

Caption: Metabolic pathway of Di-n-octyl Phthalate (DnOP).

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of Monooctyl Phthalate in a biological sample using this compound as an internal standard.

Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with This compound (IS) Sample->Spike EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->EnzymaticHydrolysis ProteinPrecipitation Protein Precipitation & Centrifugation EnzymaticHydrolysis->ProteinPrecipitation Extract Collect Supernatant ProteinPrecipitation->Extract UPLC UPLC Separation Extract->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Workflow for the quantification of Monooctyl Phthalate.

Monooctyl Phthalate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1398065-74-1

This technical guide provides an in-depth overview of Monooctyl Phthalate-d4 (MOP-d4), a deuterated analog of the phthalate metabolite, Monooctyl Phthalate. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its biological interactions.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of its non-deuterated counterpart. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, facilitating its differentiation from the endogenous analyte without significantly altering its chemical and physical behavior.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1398065-74-1[Multiple sources]
Molecular Formula C₁₆H₁₈D₄O₄[Multiple sources]
Molecular Weight 282.37 g/mol [Multiple sources]
Appearance Oily LiquidA Chemtek
Color Light YellowA Chemtek
Purity >95% (HPLC)LGC Standards
Storage Temperature 2-8°CPharmaffiliates

Biological Significance and Signaling Pathways

Monooctyl Phthalate (MOP) is the primary metabolite of the plasticizer Di-n-octyl phthalate (DnOP). Following ingestion, DnOP is rapidly hydrolyzed by esterases in the gut and other tissues to form MOP.[1][2] MOP is the biologically active molecule and has been shown to interact with key cellular signaling pathways, namely the Peroxisome Proliferator-Activated Receptor (PPAR) and Sulfotransferase (SULT) pathways.

Di-n-octyl Phthalate Metabolism

The metabolic conversion of DnOP to MOP is a critical first step in its biological activity. This process is illustrated in the following diagram.

DnOP Di-n-octyl Phthalate (DnOP) Esterases Esterases/Lipases (Intestine, Liver) DnOP->Esterases MOP Monooctyl Phthalate (MOP) Esterases->MOP Hydrolysis Octanol n-octanol Esterases->Octanol Hydrolysis

Metabolism of Di-n-octyl Phthalate to Monooctyl Phthalate.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Monooctyl phthalate has been identified as a ligand for PPARs, a family of nuclear receptors that play a crucial role in the regulation of lipid metabolism, glucose homeostasis, and cellular proliferation.[3][4] MOP has been shown to activate PPARα and PPARγ.[5] This activation leads to the transcription of specific target genes involved in fatty acid oxidation and adipogenesis.

MOP Monooctyl Phthalate (MOP) PPAR PPARα / PPARγ MOP->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to TargetGenes Target Genes (e.g., ACOX1, CYP4A, FABP4, CD36) PPRE->TargetGenes Regulates Transcription BiologicalEffects Biological Effects (↑ Fatty Acid Oxidation, Adipogenesis) TargetGenes->BiologicalEffects

Monooctyl Phthalate (MOP) signaling through the PPAR pathway.
Inhibition of Sulfotransferases (SULTs)

Monooctyl phthalate has been demonstrated to be a potent inhibitor of several cytosolic sulfotransferase (SULT) isoforms, particularly SULT1A1, SULT1B1, and SULT1E1.[6][7] SULTs are phase II metabolizing enzymes responsible for the sulfonation of a wide range of endogenous and exogenous compounds, including hormones and drugs. Inhibition of these enzymes can disrupt hormone homeostasis and alter the detoxification of other xenobiotics.

MOP Monooctyl Phthalate (MOP) SULTs SULT1A1, SULT1B1, SULT1E1 MOP->SULTs Inhibits SulfonatedMetabolites Inactive, Excretable Sulfonated Metabolites SULTs->SulfonatedMetabolites Sulfonation (Blocked) EndogenousSubstrates Endogenous Substrates (e.g., Steroid Hormones, Neurotransmitters) EndogenousSubstrates->SULTs BiologicalActivity Maintained/Increased Biological Activity of Substrates EndogenousSubstrates->BiologicalActivity

Inhibition of Sulfotransferase (SULT) activity by Monooctyl Phthalate.

Experimental Protocols

This compound is an ideal internal standard for the quantification of MOP in biological matrices such as urine, plasma, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from established methods for phthalate metabolite analysis.

Sample Preparation (Urine)
  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

  • Internal Standard Spiking: Transfer 1 mL of the urine supernatant to a clean glass tube. Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of this compound in methanol.

  • Enzymatic Hydrolysis (Optional, for total MOP quantification): Add β-glucuronidase/sulfatase to the urine sample to deconjugate glucuronidated and sulfated metabolites. Incubate at 37°C for a specified time (e.g., 2 hours).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with an organic solvent such as acetonitrile or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% acetic acid (Mobile Phase A) and acetonitrile with 0.1% acetic acid (Mobile Phase B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both MOP and MOP-d4 need to be optimized.

Table 2: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Monooctyl Phthalate (MOP)277.2134.1
This compound (MOP-d4)281.2138.1
Quantification

A calibration curve is constructed by plotting the ratio of the peak area of MOP to the peak area of MOP-d4 against the concentration of MOP standards. The concentration of MOP in the unknown samples is then determined from this calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the analysis of Monooctyl Phthalate in biological samples using this compound as an internal standard.

SampleCollection Sample Collection (e.g., Urine) SamplePrep Sample Preparation (Spiking with MOP-d4, SPE) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Peak Integration, Area Ratio Calculation) LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Result Result (Concentration of MOP) Quantification->Result

Workflow for the quantification of MOP using MOP-d4.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Monooctyl Phthalate in various biological matrices. Understanding the metabolic origin of MOP from DnOP and its interactions with the PPAR and SULT signaling pathways is crucial for interpreting exposure data and assessing potential health risks. The provided experimental protocol and workflows offer a robust framework for researchers investigating the toxicology and pharmacokinetics of phthalates.

References

In-Depth Technical Guide to the Synthesis of Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Monooctyl Phthalate-d4 (MOP-d4), a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document details the synthetic pathway, experimental protocols, and relevant biological context for professionals in research and drug development.

Overview and Chemical Properties

This compound is an isotopically labeled form of Monooctyl Phthalate, where four hydrogen atoms on the benzene ring are replaced with deuterium. This labeling provides a distinct mass shift, making it an ideal internal standard for analytical applications.

PropertyValueSource(s)
Chemical Name 2-(octoxycarbonyl)benzoic-3,4,5,6-d4 acid[1][2]
Synonyms MOP-d4, Mono-n-octyl Phthalate-d4[1][2]
CAS Number 1398065-74-1[1][2][3]
Molecular Formula C₁₆H₁₈D₄O₄[2][3]
Molecular Weight 282.37 g/mol [1][3]
Chemical Purity >95% (HPLC)[3]
Isotopic Enrichment 99 atom % D
Appearance Not specified
Storage 2-8°C Refrigerator[1][3]

Synthetic Workflow

The synthesis of this compound is achieved through the esterification of Phthalic Anhydride-d4 with n-octanol. The reaction proceeds by nucleophilic attack of the hydroxyl group of n-octanol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Intermediate/Product cluster_purification Purification cluster_final Final Product Reactant1 Phthalic Anhydride-d4 Reaction Esterification Reactant1->Reaction Reactant2 n-Octanol Reactant2->Reaction Product_Crude Crude this compound Reaction->Product_Crude Purification Purification (e.g., Crystallization, Chromatography) Product_Crude->Purification Final_Product Pure this compound Purification->Final_Product

Figure 1: Synthesis Workflow for this compound

Experimental Protocols

Method A: Thermal, Uncatalyzed Reaction

This method is based on the procedure for the synthesis of sec-octyl hydrogen phthalate and is suitable for producing the monoester with high selectivity.

Reagents:

  • Phthalic Anhydride-d4 (1 mole equivalent)

  • n-Octanol (1 mole equivalent)

Procedure:

  • A mixture of Phthalic Anhydride-d4 and n-octanol is heated in a reaction flask equipped with a stirrer.

  • The reaction mixture is maintained at a temperature of 110-115°C for 12-15 hours. Occasional stirring is recommended to ensure a homogenous liquid.

  • After cooling, the crude product can be purified. A potential work-up involves dissolving the mixture in an aqueous solution of sodium carbonate, washing with an organic solvent to remove any unreacted alcohol or di-ester, followed by acidification with a slight excess of dilute hydrochloric acid to precipitate the monoester.

  • The precipitated this compound is then filtered, washed with water, and dried.

  • Further purification can be achieved by crystallization from a suitable solvent such as petroleum ether or glacial acetic acid.

Method B: Reaction in an Aprotic Solvent

This method, adapted from the synthesis of other monoalkyl phthalates, utilizes a solvent to facilitate the reaction.

Reagents:

  • Phthalic Anhydride-d4 (1 mole equivalent)

  • n-Octanol (1 mole equivalent)

  • Benzene (or Toluene as a less hazardous alternative)

Procedure:

  • Phthalic Anhydride-d4 and n-octanol are dissolved in benzene in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is refluxed for approximately 4 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified as described in Method A. An 80% yield has been reported for the synthesis of mono-n-butyl phthalate using this method.[4]

Biological Signaling Pathway: Interaction with PPARs

Monooctyl phthalate, as a metabolite of dioctyl phthalate, is recognized as an endocrine-disrupting chemical. A primary mechanism of action for phthalate monoesters is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[5][6][7]

PPAR_Signaling_Pathway Monooctyl Phthalate Interaction with PPAR Signaling Pathway cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) MOP Monooctyl Phthalate (Metabolite) PPAR PPAR (α, γ) MOP->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Target_Genes Target Genes (e.g., related to lipid metabolism, inflammation, cell differentiation) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Response Biological Response Proteins->Biological_Response Mediates

Figure 2: Monooctyl Phthalate Interaction with PPAR Signaling Pathway

The activation of PPARs by monooctyl phthalate can lead to various biological effects, including alterations in lipid homeostasis and steroidogenesis.[5] This interaction is a key area of research for understanding the toxicological and endocrine-disrupting properties of phthalates.

Characterization Data

While specific spectra for this compound are not publicly available, the expected data from standard analytical techniques would be:

  • ¹H NMR: The spectrum would show characteristic peaks for the octyl chain protons. The aromatic region would be absent due to deuteration.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons and the carbons of the octyl chain. The deuterated aromatic carbons would show characteristic splitting patterns or be significantly attenuated.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated compound (m/z 282.1769 for the exact mass).[8] Key fragmentation patterns for phthalate monoesters typically include a prominent peak at m/z 149 (for the phthalic anhydride fragment, which would be shifted to m/z 153 in the d4-labeled compound) and 167 (protonated phthalic anhydride, shifted to 171).[9]

  • HPLC: Purity is typically determined by HPLC, with commercial standards being >95% pure.[3]

This technical guide provides a foundational understanding for the synthesis and application of this compound. Researchers should adapt the provided experimental protocols with appropriate safety precautions and analytical monitoring to achieve the desired product.

References

Monooctyl Phthalate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides a concise yet in-depth overview of the core physical and chemical characteristics of Monooctyl Phthalate-d4. It details its established properties and outlines a typical experimental workflow for its primary application as an internal standard in mass spectrometry.

Core Physical and Chemical Properties

This compound is a deuterated form of Monooctyl Phthalate, a metabolite of the plasticizer dioctyl phthalate. The incorporation of four deuterium atoms on the benzene ring makes it an ideal internal standard for quantitative analysis, as it is chemically similar to the non-deuterated analyte but distinguishable by its higher mass.[1][2] It is primarily utilized for tracer and quantitation purposes during drug development and in environmental or food contaminant analysis.[1]

The following table summarizes the key physical and chemical data for this compound. It should be noted that while many properties have been computationally predicted or are provided by commercial suppliers, detailed experimental protocols for their determination are not extensively published in peer-reviewed literature. The data presented are compiled from chemical databases and supplier specifications.

PropertyValueSource(s)
CAS Number 1398065-74-1[1][2][3]
Molecular Formula C₁₆H₁₈D₄O₄[2][3]
Molecular Weight 282.37 g/mol [2][3][4]
Accurate Mass 282.1769 g/mol [3]
IUPAC Name 2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid[4]
Synonyms 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4, Mono-n-octyl Phthalate-d4, MOP-d4[2][5]
Physical Format Neat (Supplied as a pure chemical, format can be solid or liquid)[3][6]
Purity Typically >95% (as determined by HPLC)[3][6]
Solubility Soluble in organic solvents and oils. Poorly soluble in water.[7]
Storage Temperature +4°C[3]
XLogP3-AA (Hydrophobicity) 5.3 (Computed)[4]

Experimental Protocols

General Protocol for Water Solubility Determination (Slow-Stir Method)

For hydrophobic compounds like phthalate esters, the "slow-stir" technique is often employed to prevent the formation of emulsions or micelles, which can lead to erroneously high solubility measurements.[8][9]

  • Preparation: A surplus of this compound is added to a volume of high-purity water in a sealed vessel.

  • Equilibration: The mixture is stirred slowly using a magnetic stirrer in a temperature-controlled environment for an extended period (often 24-48 hours or longer) to allow the system to reach equilibrium.

  • Phase Separation: The stirring is stopped, and the mixture is allowed to stand to ensure complete separation of the undissolved ester from the aqueous phase. Centrifugation may be used to aid this separation.

  • Sampling: A sample of the aqueous phase is carefully collected, ensuring no undissolved material is transferred.

  • Quantification: The concentration of this compound in the aqueous sample is determined using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This compound is frequently used as an internal standard for the quantification of Monooctyl Phthalate in biological or environmental samples.

  • Sample Preparation: A known amount of this compound (the internal standard) is added to each sample (e.g., plasma, urine, water) and to each calibration standard at the beginning of the sample preparation process.

  • Extraction: The analyte (Monooctyl Phthalate) and the internal standard are extracted from the sample matrix. This is commonly done using liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into a UPLC-MS/MS system. The analyte and internal standard are separated from other matrix components on a C18 column using a gradient elution with a mobile phase, such as water and acetonitrile, often with a small amount of acid like acetic or formic acid.[10]

  • Mass Spectrometric Detection: The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For a similar deuterated standard (MBP-d4), a transition like m/z 225 → 81 might be used.[10]

  • Quantification: The peak area of the analyte is measured and divided by the peak area of the internal standard to obtain a response ratio. This ratio is plotted against the concentration of the calibration standards to create a calibration curve. The concentration of the analyte in the unknown samples is then calculated from this curve. The use of the deuterated internal standard corrects for variations in extraction efficiency, injection volume, and ionization suppression between samples.[11]

Visualizations

The following diagrams illustrate the logical workflow for the use of this compound in a typical analytical setting.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Biological/Environmental Sample Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Cal_Standards Calibration Standards Cal_Standards->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction LC_MS LC-MS/MS Analysis (Separation & Detection) Extraction->LC_MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) LC_MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Analyte in Sample Curve->Quantify

Caption: Workflow for quantification using a deuterated internal standard.

G cluster_input Inputs cluster_process Mass Spectrometry cluster_output Outputs Analyte Analyte Monooctyl Phthalate MS Mass Spectrometer Detects ions based on mass-to-charge ratio (m/z) Analyte->MS IS Internal Standard (IS) This compound IS->MS Analyte_Signal Analyte Signal m/z for Analyte MS->Analyte_Signal IS_Signal IS Signal m/z for IS (Analyte + 4 Da) MS->IS_Signal

Caption: Logical relationship of analyte and internal standard in MS.

References

Monooctyl Phthalate-d4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monooctyl Phthalate-d4 is a deuterated form of Monooctyl Phthalate, a metabolite of the plasticizer dioctyl phthalate. The incorporation of four deuterium atoms on the benzene ring provides a stable isotopic label, making it an excellent internal standard for analytical applications. Its primary utility lies in mass spectrometry-based quantification of phthalates in various matrices, ensuring accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive overview of its chemical properties, a representative analytical protocol for its use, and a summary of the biological activities of related phthalate compounds.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₆H₁₈D₄O₄[1][2][3]
Molecular Weight 282.37 g/mol [1][2]
CAS Number 1398065-74-1[1][2]
Appearance White to Off-White Solid
Storage Temperature 2-8°C[2]

Experimental Protocols

The following is a representative experimental protocol for the use of this compound as an internal standard in the quantification of phthalates in a liquid sample (e.g., beverage) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods for phthalate analysis.

Objective: To quantify the concentration of Monooctyl Phthalate in a liquid sample using this compound as an internal standard.

Materials:

  • Monooctyl Phthalate standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Monooctyl Phthalate in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of calibration standards of Monooctyl Phthalate ranging from 1 ng/mL to 1000 ng/mL. Each calibration standard should be spiked with a fixed concentration of this compound (e.g., 100 ng/mL).

  • Sample Preparation:

    • Take a known volume of the liquid sample (e.g., 1 mL).

    • Spike the sample with the internal standard, this compound, to a final concentration of 100 ng/mL.

    • Vortex the sample for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with acetonitrile followed by water.

    • Load the spiked sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Monooctyl Phthalate and this compound.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of Monooctyl Phthalate to the peak area of this compound against the concentration of the Monooctyl Phthalate standards.

    • Determine the concentration of Monooctyl Phthalate in the sample by interpolating its peak area ratio from the calibration curve.

Mandatory Visualization

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Quant Quantification using Internal Standard MS->Quant Result Final Concentration Quant->Result

Caption: Workflow for phthalate quantification using a deuterated internal standard.

Biological Activity of Related Compounds

While this compound is primarily used as an analytical standard, its non-deuterated counterpart and other phthalate metabolites have been reported to possess biological activities.

  • Antimycobacterial Activity: Monooctyl phthalate has demonstrated antimycobacterial activity with a minimum inhibitory concentration (MIC) of 20 μg/mL.[4]

  • Endocrine Disruption: Phthalates are a class of chemicals known for their endocrine-disrupting properties. The metabolite of di(n-butyl)phthalate, monobutyl phthalate, has been shown to affect the expression of proteins related to the epithelial-mesenchymal transition (EMT) and enhance the migration and invasion of cells.

  • Enzyme Inhibition: Di(n-butyl) phthalate (DBP) and its metabolite monobutyl phthalate (MBP) have been found to inhibit the activity of superoxide dismutase (SOD), an important antioxidant enzyme. Modeling studies suggest that these compounds can bind to the active site of SOD, potentially explaining their inhibitory effect.

References

A Technical Guide to the Isotopic Purity of Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Monooctyl Phthalate-d4, a crucial internal standard for quantitative mass spectrometry analysis. This document details the methodologies for assessing isotopic enrichment, presents typical purity data, and outlines the synthesis pathway.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. For this compound, the primary goal is to have a high enrichment of the d4 species and minimal contributions from other isotopic variants (d0, d1, d2, d3). While a specific Certificate of Analysis for every batch of this compound will provide the most accurate data, the following table summarizes representative quantitative data for a high-quality standard with a typical isotopic enrichment of 99 atom % D.

ParameterValueSource/Method
Chemical Formula C₁₆H₁₈D₄O₄---
Molecular Weight 282.37 g/mol ---
Deuteration Positions Aromatic Ring (positions 3, 4, 5, 6)Inferred from Synthesis
Chemical Purity >95%HPLC
Isotopic Enrichment ≥99 atom % DMass Spectrometry / NMR

Table 1: Representative Isotopic Purity Data for this compound

Isotopic SpeciesMass (Da)Expected Abundance (%)
d0 (unlabeled)278.15< 0.1
d1279.16< 0.5
d2280.16< 1.0
d3281.17~ 2.0 - 4.0
d4 (fully labeled) 282.18 > 95.0

Note: The expected abundance is an illustrative example for a batch with ≥99 atom % D. The actual distribution will vary between synthesis batches and should be confirmed by analysis.

Experimental Protocols

The determination of isotopic purity for this compound relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method allows for the separation and quantification of the different isotopic species of this compound based on their mass-to-charge ratio (m/z).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (LC-MS):

    • LC System: UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the elution and separation of Monooctyl Phthalate from any potential interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Mode: Full scan mode over a mass range that includes the isotopic cluster of the [M-H]⁻ ion (e.g., m/z 275-285).

    • Resolution: > 10,000 FWHM.

  • Data Analysis:

    • Extract the ion chromatograms for the [M-H]⁻ ions of each isotopic species (d0 to d4).

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic peaks.

Isotopic Purity and Structural Confirmation by NMR Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, is a powerful tool for confirming the positions of deuteration and assessing the overall isotopic enrichment.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte.

  • ¹H NMR Analysis:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Analysis: The absence or significant reduction of signals corresponding to the aromatic protons confirms successful deuteration at these positions. The integration of any residual proton signals in the aromatic region can be compared to the integration of a non-deuterated portion of the molecule (e.g., the octyl chain protons) to quantify the level of deuteration.

  • ²H NMR Analysis:

    • Spectrometer: NMR spectrometer equipped with a deuterium probe.

    • Experiment: Standard ²H NMR experiment.

    • Analysis: A single resonance in the aromatic region will confirm that the deuterium is located on the benzene ring. The integral of this peak can be used to confirm the quantity of deuterium.

Visualizations

Synthesis Pathway of this compound

The synthesis of this compound typically involves the esterification of deuterated phthalic acid or phthalic anhydride with n-octanol.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Naphthalene Naphthalene Phthalic_Anhydride_d4 Phthalic Anhydride-d4 Naphthalene->Phthalic_Anhydride_d4 Oxidation & Deuteration n-Octanol n-Octanol Monooctyl_Phthalate_d4 This compound n-Octanol->Monooctyl_Phthalate_d4 Phthalic_Anhydride_d4->Monooctyl_Phthalate_d4 Esterification

Caption: Synthesis of this compound.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the logical flow of the experimental work for determining the isotopic purity of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Report Sample This compound Sample LC_MS LC-HRMS Analysis Sample->LC_MS NMR NMR Analysis Sample->NMR MS_Data Mass Spectra Analysis (Isotopic Distribution) LC_MS->MS_Data NMR_Data NMR Spectra Analysis (Structural Confirmation) NMR->NMR_Data Report Isotopic Purity Report MS_Data->Report NMR_Data->Report

Caption: Isotopic Purity Analysis Workflow.

The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of internal standards is a cornerstone of achieving reliable data in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated internal standards have emerged as the gold standard, offering unparalleled advantages in mitigating matrix effects and improving assay robustness. This technical guide provides an in-depth exploration of the core principles, practical applications, and validation of deuterated internal standards in bioanalysis.

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D). This subtle modification results in a compound that is chemically identical to the analyte, exhibiting nearly the same physicochemical properties, such as polarity, solubility, and ionization efficiency.[1][2] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

The fundamental principle behind the use of a deuterated internal standard is that it behaves identically to the analyte throughout the entire analytical process, from sample extraction and preparation to chromatographic separation and ionization in the mass spectrometer.[2] By adding a known amount of the deuterated standard to the sample at the earliest stage, it co-elutes with the analyte and experiences the same variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3][4] Consequently, the ratio of the analyte's signal to the internal standard's signal provides a normalized response that accurately reflects the analyte's concentration, compensating for these potential sources of error.

Advantages in Bioanalytical Applications

The use of deuterated internal standards is particularly crucial in the analysis of complex biological matrices like plasma, blood, and urine, where endogenous components can significantly interfere with the ionization of the target analyte.[3][4] The co-elution of the deuterated standard with the analyte ensures that both are subjected to the same matrix environment at the same time, leading to a more accurate and precise quantification.

The benefits of employing deuterated internal standards are evident in the improved performance of bioanalytical methods. Validation studies consistently demonstrate that methods utilizing deuterated standards exhibit excellent linearity, precision, and accuracy, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5]

Data Presentation: Performance of Bioanalytical Methods Using Deuterated Internal Standards

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of rosuvastatin in human plasma, utilizing rosuvastatin-d6 as the internal standard. This data exemplifies the high level of precision and accuracy achievable with this approach.

Table 1: Linearity of Rosuvastatin Quantification in Human Plasma [1][5][6]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Rosuvastatin0.1 - 100> 0.999
Rosuvastatin0.2 - 50.0> 0.9991
Rosuvastatin0.1 - 50> 0.99 (Linear Regression)

Table 2: Intra-day and Inter-day Precision and Accuracy for Rosuvastatin Quantification [1][5][6]

Concentration LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC (0.3 ng/mL)< 11.994.1 - 109.3< 13.692.8
Medium QC (15 ng/mL)< 10< ± 6< 10< ± 6
High QC (40 ng/mL)< 10< ± 6< 10< ± 6

%RSD: Percent Relative Standard Deviation QC: Quality Control

Experimental Protocols: Quantification of Rosuvastatin in Human Plasma using a Deuterated Internal Standard

This section provides a detailed methodology for the quantification of rosuvastatin in human plasma using LC-MS/MS with rosuvastatin-d6 as the internal standard. This protocol is a composite based on several validated methods.[2][4][7][8]

1. Materials and Reagents:

  • Rosuvastatin reference standard

  • Rosuvastatin-d6 internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., methyl-tert-butyl ether)

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of rosuvastatin and rosuvastatin-d6 in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of rosuvastatin by serial dilution of the stock solution with a suitable solvent mixture (e.g., methanol:water, 1:1 v/v).

  • Prepare a working internal standard solution of rosuvastatin-d6 at a concentration of 100 ng/mL in the same solvent mixture.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the rosuvastatin-d6 working solution (IS) and vortex for 30 seconds.[2]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70 v/v).[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:[2]

      • Rosuvastatin: m/z 482.1 → 258.1

      • Rosuvastatin-d6: m/z 488.2 → 258.2

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of rosuvastatin to rosuvastatin-d6 against the nominal concentration of the calibration standards.

  • Determine the concentration of rosuvastatin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical flow of a typical bioanalytical workflow using a deuterated internal standard and the decision-making process for method validation.

Bioanalytical_Workflow cluster_Sample_Collection Sample Collection & Handling cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Spiking Spike with Deuterated Internal Standard (IS) Sample->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Chromatographic Separation (Analyte & IS Co-elute) Reconstitution->LC MS Mass Spectrometric Detection (MRM of Analyte & IS) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Ratio->Quantification Calibration->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

Method_Validation_Pathway Start Method Development Validation Method Validation (FDA/ICH Guidelines) Start->Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision Recovery Extraction Recovery Validation->Recovery Stability Analyte Stability Validation->Stability Pass Validation Criteria Met? Selectivity->Pass Linearity->Pass Accuracy_Precision->Pass Recovery->Pass Stability->Pass Pass_Yes Method Validated (Ready for Sample Analysis) Pass->Pass_Yes Yes Pass_No Method Optimization Required Pass->Pass_No No Pass_No->Start

Caption: Logical pathway for bioanalytical method validation.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing the accuracy, precision, and robustness required for confident quantification of drugs and their metabolites in complex biological matrices. Their ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for variations that can compromise data quality. The detailed experimental protocols and validation data presented herein underscore the reliability of this approach. For researchers and professionals in drug development, a thorough understanding and implementation of deuterated internal standards are critical for generating high-quality data that can withstand regulatory scrutiny and drive informed decision-making.

References

Monooctyl Phthalate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Scientists and Drug Development Professionals on the Application of Monooctyl Phthalate-d4 as an Internal Standard.

This compound (MOP-d4) is the deuterium-labeled form of Monooctyl Phthalate, a metabolite of the plasticizer di(n-octyl) phthalate (DNOP). Due to its isotopic labeling, MOP-d4 serves as an ideal internal standard for analytical quantification, particularly in isotope dilution mass spectrometry techniques.[1][2] Its use is critical in environmental monitoring, human biomonitoring, and toxicology studies for the precise measurement of phthalate exposure.[3]

This guide provides an overview of MOP-d4, its properties, availability, and a detailed protocol for its application in a research setting.

Chemical and Physical Properties

This compound is characterized by the substitution of four hydrogen atoms with deuterium on the benzene ring. This isotopic substitution renders it chemically identical to its non-labeled counterpart but distinguishable by mass, which is the cornerstone of its utility in mass spectrometry.

PropertyValueCitation(s)
CAS Number 1398065-74-1[4][5][6][7]
Molecular Formula C₁₆H₁₈D₄O₄[4][5][7]
Molecular Weight 282.37 g/mol [4][5][7][8]
IUPAC Name 2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid[8]
Synonyms 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4, MOP-d4, Mono-n-octyl Phthalate-d4[7][9]
Purity >95% (typically by HPLC)[7][10]
Physical Format Neat (solid or oil)[6][10]
Storage Conditions 2-8°C or +4°C Refrigerator[7][9][10]
Solubility Soluble in organic solvents like methanol and acetonitrile.[11][12]

Supplier and Availability

This compound is available from several specialized chemical suppliers for research purposes. Availability and packaging may vary.

SupplierCatalog Number (Example)Available Pack SizesTypical AvailabilityCitation(s)
LGC Standards TRC-M5666525 mg, 50 mgIn stock[7][10]
MedChemExpress HY-133671S1 mg, 5 mgIn stock[1][9]
Santa Cruz Biotechnology sc-477405Contact for detailsResearch Use Only[4][13]
Pharmaffiliates PA PST 013080Contact for detailsContact for availability[5][9]
Genprice 804-HY-133671S-025 mg24/48H to 6 Weeks[6]
CP Lab Safety Contact for details5 mgFor professional lab use[14]

Note: This information is subject to change. Please consult the suppliers' websites for the most current data.

Experimental Protocols: Quantification in Biological Matrices

The following is a generalized protocol for the quantification of Monooctyl Phthalate (MOP) in human urine using isotope dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). MOP-d4 is used as the internal standard (IS) to ensure accuracy and correct for matrix effects and variations in sample processing.

Methodology

1. Preparation of Standards and Reagents:

  • Stock Solutions: Prepare individual stock solutions of native MOP and the internal standard MOP-d4 in a high-purity solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Store at -20°C.

  • Working Standard Solution: Prepare a mixed working solution containing the native MOP at various concentrations (for the calibration curve) from the stock solution.

  • Internal Standard Spiking Solution: Prepare a dilute working solution of MOP-d4 in methanol/water. The concentration should be chosen to yield a significant and stable signal in the final sample analysis.

  • Enzyme Solution: Prepare a solution of β-glucuronidase in an appropriate buffer (e.g., ammonium acetate) to deconjugate the glucuronidated phthalate metabolites in urine.

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • In a clean glass tube, pipette 100 µL of the urine sample.

  • Add a precise volume of the MOP-d4 internal standard spiking solution to every sample, calibrator, and quality control sample.

  • Add the β-glucuronidase buffer solution to initiate enzymatic hydrolysis of the conjugated metabolites.

  • Gently vortex the samples and incubate at 37°C for 90-120 minutes.[1]

  • After incubation, stop the reaction by adding an acid (e.g., formic acid) and/or a cold organic solvent like acetonitrile to precipitate proteins.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for analysis.

3. HPLC-MS/MS Analysis:

  • Chromatography: Employ a C18 analytical column for the chromatographic separation of the analytes.[1]

  • Mobile Phase: Use a gradient elution with two mobile phases, typically:

    • Mobile Phase A: Water with a small amount of additive like formic acid or ammonium acetate.

    • Mobile Phase B: Methanol or acetonitrile with a similar additive.

  • Mass Spectrometry: Operate the tandem mass spectrometer in negative electrospray ionization (ESI) mode.

  • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native MOP and the MOP-d4 internal standard. The difference in mass allows for their simultaneous detection and differentiation.

4. Data Analysis:

  • Integrate the peak areas for both the MOP analyte and the MOP-d4 internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the prepared calibrator samples.

  • Determine the concentration of MOP in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for quantifying phthalate metabolites in biological samples using an isotope dilution mass spectrometry method.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Urine Sample Collection Spike 2. Spike with MOP-d4 (Internal Standard) Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Extract 4. Protein Precipitation & Supernatant Transfer Hydrolysis->Extract LC 5. HPLC Separation (C18 Column) Extract->LC MS 6. Tandem MS Detection (ESI-, MRM Mode) LC->MS Integrate 7. Peak Integration (Analyte & IS) MS->Integrate Calibrate 8. Calibration Curve Construction Integrate->Calibrate Quantify 9. Concentration Calculation Calibrate->Quantify G Analyte Native Analyte (MOP) Mass = M MS {Mass Spectrometer|Separates by Mass} Analyte->MS IS Internal Standard (MOP-d4) Mass = M+4 IS->MS Sample {Biological Sample} Sample->MS Ratio {Response Ratio|Area(M) / Area(M+4)} MS->Ratio Concentration {Accurate Concentration} Ratio->Concentration

References

Technical Guide: Monooctyl Phthalate-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CofA) for Monooctyl Phthalate-d4. This deuterated analog of Monooctyl Phthalate is primarily utilized as an internal standard in mass spectrometry-based analyses for the quantification of its unlabeled counterpart in various matrices. Understanding the quality and characterization of this stable isotope-labeled standard is critical for ensuring data accuracy and reliability in research and drug development.

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. Specifications may vary slightly between different suppliers, but these values represent common industry standards.

Parameter Specification Typical Value
Chemical Purity (by HPLC) ≥95%>95%[1]
Isotopic Purity (Deuterium Incorporation) Report Value≥98 atom % D
Chemical Identity Conforms to StructureConforms
Molecular Formula C₁₆H₁₈D₄O₄C₁₆H₁₈D₄O₄[1][2]
Molecular Weight 282.37 g/mol 282.37 g/mol [1][2]
Appearance Colorless to light yellow oil or solidConforms
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile)Conforms

Experimental Protocols

The characterization of this compound involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment. The methodologies for these key experiments are detailed below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the phthalate moiety absorbs, commonly around 230 nm.

    • Procedure: A known concentration of the sample is injected onto the column. The area of the main peak corresponding to this compound is measured and compared to the total area of all observed peaks to calculate the purity percentage.

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and structure of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Method:

    • Ionization: Electrospray ionization (ESI) in negative mode is common for this class of compounds.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M-H]⁻ ion would be approximately 281.2 m/z. The fragmentation pattern can also be analyzed to further confirm the structure.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed structural information and confirm the position of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • ¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of signals in the aromatic region where the deuterium atoms have been incorporated confirms the labeling. The remaining proton signals corresponding to the octyl chain should be present with the expected chemical shifts and integrations.

    • ¹³C NMR: The carbon NMR spectrum can also be used to confirm the overall carbon framework of the molecule.

Isotopic Purity Assessment
  • Objective: To determine the percentage of deuterium incorporation in the molecule.

  • Instrumentation: Typically a high-resolution mass spectrometer (HRMS) or a GC-MS system.

  • Method: The relative intensities of the mass isotopologues are measured. The isotopic purity is calculated by comparing the abundance of the desired deuterated species (d4) to the abundances of the unlabeled (d0) and partially labeled (d1, d2, d3) species.

Workflow and Pathway Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the analysis and certification of this compound.

CofA_Workflow cluster_reception Sample Reception & Preparation cluster_testing Analytical Testing cluster_data Data Review & Certification Sample_Receipt Sample Receipt Sample_Login Sample Login & Labeling Sample_Receipt->Sample_Login Standard_Preparation Standard Preparation for Analysis Sample_Login->Standard_Preparation HPLC HPLC Purity Analysis Standard_Preparation->HPLC MS Mass Spectrometry Identity Standard_Preparation->MS NMR NMR Structural Confirmation Standard_Preparation->NMR Isotopic_Purity Isotopic Purity Assessment Standard_Preparation->Isotopic_Purity Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Isotopic_Purity->Data_Analysis QA_Review Quality Assurance Review Data_Analysis->QA_Review CofA_Generation Certificate of Analysis Generation QA_Review->CofA_Generation Final_Product Final_Product CofA_Generation->Final_Product Final Product Release

Caption: Workflow for Certificate of Analysis Generation.

Analytical_Logic cluster_identity Identity Confirmation cluster_purity Purity Assessment MOPd4 This compound MS Mass Spectrometry (Correct Mass) MOPd4->MS NMR NMR Spectroscopy (Correct Structure) MOPd4->NMR HPLC HPLC (Chemical Purity) MOPd4->HPLC Isotopic_MS Mass Spectrometry (Isotopic Purity) MOPd4->Isotopic_MS Certified_Standard Certified Reference Material MS->Certified_Standard NMR->Certified_Standard HPLC->Certified_Standard Isotopic_MS->Certified_Standard

Caption: Analytical Logic for Certification.

References

Monooctyl Phthalate-d4: A Comprehensive Technical Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Monooctyl Phthalate-d4, a deuterated analogue of Monooctyl Phthalate. This document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development who handle this compound. The information herein is compiled from various sources, including supplier safety data sheets for the compound and its structural analogues.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Chemical Name This compoundLGC Standards[1], Santa Cruz Biotechnology[2], Pharmaffiliates[3]
Synonyms 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4, Phthalic Acid Monooctyl Ester-d4LGC Standards[1], Pharmaffiliates[3]
CAS Number 1398065-74-1LGC Standards[1], Santa Cruz Biotechnology[2], Pharmaffiliates[3]
Molecular Formula C₁₆H₁₈D₄O₄LGC Standards[1], Santa Cruz Biotechnology[2]
Molecular Weight 282.37 g/mol LGC Standards[1], Santa Cruz Biotechnology[2], PubChem[4]
Appearance Not explicitly stated, likely a liquid or oilInferred from related compounds
Purity >95% (HPLC)LGC Standards[1]
Storage Temperature +4°CLGC Standards[1]

Hazard Identification and Safety Precautions

Hazard CategoryPotential HazardPrecautionary Statements
Acute Toxicity (Oral) May be harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation May cause skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation May cause serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention.
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures and Stability

AspectGuideline
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions.
Protective Equipment Wear self-contained breathing apparatus and full protective gear.
Stability Stable under recommended storage conditions.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Carbon monoxide, carbon dioxide.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to minimize exposure risk.

CategoryRecommendation
Handling Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use with adequate ventilation. Wash thoroughly after handling.
Storage Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at +4°C.[1]
Eye/Face Protection Use safety glasses with side-shields or goggles.
Skin Protection Wear compatible chemical-resistant gloves.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Engineering Controls Use in a well-ventilated area. An eyewash station and safety shower should be available in the immediate work area.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not widely published. However, standard methodologies for evaluating phthalates can be adapted.

1. Purity and Identity Confirmation: Gas Chromatography/Mass Spectrometry (GC/MS)

  • Objective: To confirm the identity and purity of this compound.

  • Methodology:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., hexane or dichloromethane).

    • Inject a known volume of the solution into a GC/MS system.

    • Use a suitable capillary column (e.g., HP-5MS) and temperature program to achieve separation.

    • The mass spectrometer is operated in electron ionization (EI) mode.

    • Identify the compound by its retention time and the fragmentation pattern in the mass spectrum. The presence of the deuterated molecular ion peak and characteristic fragments will confirm its identity.

    • Quantify the purity by comparing the peak area of the analyte to that of an internal or external standard.

2. In Vitro Estrogenicity Assessment: Uterotrophic Assay

  • Objective: To assess the potential of this compound to exert estrogenic effects.

  • Methodology:

    • Use immature or ovariectomized female rodents.

    • Administer this compound via oral gavage or subcutaneous injection for a period of 3-7 days.

    • A positive control group (e.g., treated with 17β-estradiol) and a vehicle control group should be included.

    • At the end of the treatment period, euthanize the animals and carefully dissect the uteri.

    • Measure the wet and blotted uterine weights.

    • A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.

Signaling Pathways

Phthalate Metabolism

Phthalate diesters are metabolized in the body through a two-step process. The initial step involves hydrolysis to the corresponding monoester, which is often the more biologically active form. This is followed by further oxidative metabolism.

Phthalate_Metabolism Phthalate Diester Phthalate Diester This compound This compound Phthalate Diester->this compound Hydrolysis (Esterases) Oxidative Metabolites Oxidative Metabolites This compound->Oxidative Metabolites Oxidation Excretion Excretion Oxidative Metabolites->Excretion

Caption: General metabolic pathway of phthalate esters.

Phthalate Endocrine Disruption

Phthalates are known endocrine-disrupting chemicals that can interfere with normal hormone signaling pathways. One of the key mechanisms is their interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and estrogen receptors, leading to altered gene expression and subsequent physiological effects.

Endocrine_Disruption_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gene Gene Expression cluster_effect Physiological Effect Phthalate Metabolite Phthalate Metabolite Nuclear Receptor (e.g., PPAR, ER) Nuclear Receptor (e.g., PPAR, ER) Phthalate Metabolite->Nuclear Receptor (e.g., PPAR, ER) Target Gene Activation/Repression Target Gene Activation/Repression Nuclear Receptor (e.g., PPAR, ER)->Target Gene Activation/Repression Endocrine Disruption Endocrine Disruption Target Gene Activation/Repression->Endocrine Disruption

Caption: Mechanism of phthalate-induced endocrine disruption.

References

Methodological & Application

Application Note: Monooctyl Phthalate-d4 as an Internal Standard for the Quantification of Phthalates by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. Due to their potential endocrine-disrupting properties and other adverse health effects, the accurate quantification of phthalates in diverse matrices, including food, environmental samples, and consumer products, is of paramount importance. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly employed analytical technique for the determination of phthalates.[1][2]

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in GC-MS analysis by correcting for variations in sample preparation and instrument response. Monooctyl Phthalate-d4, a deuterated analog of monooctyl phthalate, serves as an excellent internal standard for the quantification of various phthalate esters. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for clear differentiation by the mass spectrometer.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of phthalates in various matrices by GC-MS.

Principle of Internal Standard Calibration

Internal standard calibration is a technique used to improve the precision and accuracy of quantitative analysis. A known amount of a substance, the internal standard (in this case, this compound), is added to all samples, calibration standards, and blanks. The internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples.

The ratio of the analyte signal to the internal standard signal is then plotted against the concentration of the analyte in the calibration standards to create a calibration curve. This ratio is used to calculate the concentration of the analyte in the unknown samples. By using this ratio, any variations in sample injection volume, detector response, or sample loss during preparation are compensated for, leading to more reliable results.

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Matrix GCMS GC-MS System Sample->GCMS Standard Calibration Standards Standard->GCMS IS This compound (Internal Standard) IS->Sample Add known amount IS->Standard Add known amount Data Acquire Signal (Analyte & IS) GCMS->Data Ratio Calculate Signal Ratio (Analyte/IS) Data->Ratio Curve Calibration Curve Ratio->Curve Plot against known concentrations Concentration Determine Analyte Concentration Ratio->Concentration Interpolate from curve Curve->Concentration

Principle of Internal Standard Calibration Workflow.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC or pesticide residue grade n-hexane, acetone, and cyclohexane. All solvents should be pre-screened for phthalate contamination.

  • Standards: Certified reference standards of the target phthalates and this compound.

  • Glassware: All glassware (vials, flasks, pipettes) should be scrupulously cleaned by rinsing with acetone and then n-hexane to avoid phthalate contamination. The use of plastic materials should be strictly avoided.[3]

Preparation of Standard Solutions
  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of n-hexane in a volumetric flask.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the stock solution 1:10 with n-hexane. This solution will be added to all samples and standards.

  • Phthalate Analyte Stock Solution (100 µg/mL): Prepare a stock solution containing all target phthalates at a concentration of 100 µg/mL each in n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with cyclohexane. A typical concentration range is 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL. Add a constant volume of the internal standard spiking solution (10 µg/mL) to each calibration standard to achieve a final internal standard concentration of 1 µg/mL.

Sample Preparation (General Protocol for Solid Samples)

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Sample Homogenization: Homogenize the solid sample to a fine powder or small pieces.

  • Weighing: Accurately weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution (e.g., 100 µL of 10 µg/mL solution) to the sample.

  • Extraction: Add 10 mL of n-hexane to the tube. Vortex vigorously for 1 minute and then sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid material.

  • Collection: Carefully transfer the supernatant (n-hexane extract) to a clean glass vial.

  • Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to a smaller volume (e.g., 1 mL).

  • Analysis: The extract is now ready for GC-MS analysis.

start Start homogenize Homogenize Solid Sample start->homogenize weigh Weigh ~1g of Sample homogenize->weigh add_is Spike with Monooctyl Phthalate-d4 (IS) weigh->add_is add_solvent Add 10 mL n-Hexane add_is->add_solvent extract Vortex (1 min) & Sonicate (30 min) add_solvent->extract centrifuge Centrifuge (3000 rpm, 10 min) extract->centrifuge collect Collect Supernatant centrifuge->collect concentrate Concentrate under Nitrogen (Optional) collect->concentrate analyze Analyze by GC-MS concentrate->analyze

General Sample Preparation Workflow for Solid Matrices.

GC-MS Operating Conditions

The following are typical GC-MS conditions for phthalate analysis and should be optimized for the specific instrument and analytes.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 60°C (hold 1 min), ramp to 220°C at 20°C/min, then to 300°C at 5°C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

The selection of appropriate ions for both the target phthalates and this compound is crucial for sensitivity and selectivity. The base peak (m/z 149) is common to many phthalates.[2][4] Therefore, it is important to select at least two other characteristic ions for confirmation. For this compound, the molecular ion and characteristic fragment ions will be shifted by +4 m/z units compared to the unlabeled compound.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dimethyl Phthalate (DMP)16319477
Diethyl Phthalate (DEP)149177222
Di-n-butyl Phthalate (DBP)149223205
Benzyl Butyl Phthalate (BBP)14991206
Di(2-ethylhexyl) Phthalate (DEHP)149167279
Di-n-octyl Phthalate (DNOP)149279-
This compound (IS) m/z+4 of MOP quantifierm/z+4 of MOP qualifier 1m/z+4 of MOP qualifier 2

Note: Specific ions for this compound should be determined by acquiring a full scan mass spectrum of the standard.

Data Presentation and Performance Characteristics

While specific quantitative data for this compound as an internal standard is not widely available in the cited literature, the following table presents typical performance characteristics that can be expected for a GC-MS method for phthalate analysis using a deuterated internal standard. This data is illustrative and should be confirmed by in-house validation studies.

ParameterTypical Performance
Linearity (R²) > 0.995
Recovery 80 - 120%
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Precision (%RSD) < 15%

Conclusion

This compound is a suitable internal standard for the accurate and precise quantification of phthalates in various matrices using GC-MS. Its chemical similarity to the target analytes ensures reliable correction for variations during sample preparation and analysis. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and scientists in the field. It is essential to perform in-house validation to establish method performance characteristics for specific matrices and analytes of interest. The use of a stable isotope-labeled internal standard like this compound is a critical component of a robust and reliable analytical method for phthalate determination.

References

Application Note: Quantification of Monooctyl Phthalate in Human Urine Using Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of monooctyl phthalate (MOP), a biomarker of exposure to dioctyl phthalate (DOP), in human urine. The method utilizes a stable isotope-labeled internal standard, Monooctyl Phthalate-d4 (MOP-d4), and is based on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol includes enzymatic hydrolysis to account for conjugated MOP, followed by solid-phase extraction (SPE) for sample cleanup and concentration. This method provides high accuracy and precision, making it suitable for clinical research and epidemiological studies assessing human exposure to DOP.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products. Human exposure to phthalates is widespread, and there is growing concern about their potential adverse health effects, including endocrine disruption. Biomonitoring of phthalate metabolites in urine is the most reliable method for assessing human exposure. Monooctyl phthalate (MOP) is a primary metabolite of dioctyl phthalate (DOP). This document provides a detailed protocol for the quantification of MOP in urine using an isotope dilution HPLC-MS/MS method, which is considered the gold standard for its high selectivity and sensitivity.[1][2][3] The use of this compound (MOP-d4) as an internal standard corrects for variations during sample preparation and analysis, ensuring high accuracy and precision.[4]

Experimental

  • Monooctyl Phthalate (MOP) analytical standard

  • This compound (MOP-d4) internal standard

  • β-Glucuronidase from E. coli[5]

  • Ammonium acetate

  • Acetic acid, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 100 mm, 2.6 µm)

  • Nitrogen generator

  • Standard laboratory equipment (vortex mixer, centrifuge, analytical balance, pH meter)

Protocols

  • Primary Stock Solutions: Prepare individual stock solutions of MOP and MOP-d4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the MOP stock solution in methanol to create a series of calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of MOP-d4 in methanol.

  • Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples by spiking pooled human urine with known amounts of MOP.

  • Sample Thawing: Thaw frozen urine samples at room temperature. Vortex mix for 15 seconds.

  • Aliquotting: Transfer 100 µL of urine sample, calibration standard, or QC sample into a clean microcentrifuge tube.[6][7]

  • Internal Standard Spiking: Add a precise volume of the MOP-d4 internal standard spiking solution to each tube.

  • Enzymatic Hydrolysis:

    • Add 50 µL of ammonium acetate buffer (pH 6.5).

    • Add 10 µL of β-glucuronidase enzyme solution.[5]

    • Vortex mix and incubate at 37°C for 90 minutes to deconjugate the glucuronidated MOP metabolites.[6][8][9]

  • Reaction Quenching: Stop the enzymatic reaction by adding 50 µL of glacial acetic acid.[6][8]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by HPLC-grade water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

    • Transfer to an autosampler vial for HPLC-MS/MS analysis.

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 2.6 µm

    • Mobile Phase A: 0.1% Acetic Acid in Water

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile[5]

    • Gradient: A suitable gradient to separate MOP from other urine matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for MOP and MOP-d4.

Data Analysis and Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the peak area ratio of MOP to MOP-d4 against the concentration of the calibration standards. The concentration of MOP in the unknown samples is then determined from this calibration curve.

Data Presentation

Table 1: HPLC-MS/MS Parameters

ParameterSetting
HPLC System[Specify Model]
ColumnC18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A0.1% Acetic Acid in Water
Mobile Phase B0.1% Acetic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume10 µL
Mass Spectrometer[Specify Model]
Ionization ModeESI Negative
MRM Transition (MOP)e.g., m/z 277 > 134
MRM Transition (MOP-d4)e.g., m/z 281 > 138

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample (100 µL) spike Spike with MOP-d4 Internal Standard urine_sample->spike hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 37°C, 90 min) spike->hydrolysis quench Quench Reaction (Acetic Acid) hydrolysis->quench spe Solid-Phase Extraction (SPE) quench->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon hplc HPLC Separation (C18 Column) dry_recon->hplc Injection msms MS/MS Detection (ESI-, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental Workflow for MOP Analysis in Urine.

logical_relationship exposure Human Exposure to Dioctyl Phthalate (DOP) metabolism Metabolism in the Body exposure->metabolism mop_formation Formation of Monooctyl Phthalate (MOP) metabolism->mop_formation conjugation Glucuronide Conjugation mop_formation->conjugation excretion Excretion in Urine conjugation->excretion analysis Urine Analysis for MOP excretion->analysis biomarker MOP as a Biomarker of DOP Exposure analysis->biomarker

Caption: Rationale for MOP as a Biomarker of DOP Exposure.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of monooctyl phthalate in human urine. The use of an isotope-labeled internal standard, this compound, ensures the accuracy and precision required for biomonitoring studies. This protocol can be readily implemented in laboratories equipped with standard HPLC-MS/MS instrumentation and will be a valuable tool for researchers, scientists, and drug development professionals in the assessment of human exposure to dioctyl phthalate.

References

Application Notes and Protocols for the Analysis of Phthalates in Environmental Water Samples Using Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phthalate esters are ubiquitous environmental contaminants due to their extensive use as plasticizers in a wide variety of consumer and industrial products. Their potential as endocrine disruptors has led to increasing regulatory scrutiny and the need for sensitive and reliable analytical methods for their detection in environmental matrices, particularly water.[1] Isotope dilution techniques, employing deuterated internal standards, are the gold standard for accurate quantification of organic micropollutants as they compensate for matrix effects and variations in sample preparation and analysis.

This document provides a detailed application note and protocol for the determination of various phthalate esters in environmental water samples using Monooctyl Phthalate-d4 (MOP-d4) as a surrogate standard. The protocol is based on gas chromatography-mass spectrometry (GC-MS) with Selected Ion Monitoring (SIM), a robust and widely used technique for phthalate analysis.[1]

Principle

A known amount of this compound (MOP-d4) surrogate standard is spiked into the water sample prior to extraction. The phthalates, along with the surrogate, are then extracted from the water matrix using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). The extract is concentrated and analyzed by GC-MS. The quantification of the target phthalates is performed by relating the response of the native analyte to the response of the deuterated surrogate, which corrects for any analyte loss during the sample preparation and analysis process.

Experimental Protocols

Reagents and Standards
  • Solvents: Dichloromethane, hexane, acetone, and methanol (HPLC or pesticide residue grade).

  • Reagent Water: HPLC-grade water demonstrated to be free of phthalates.

  • Anhydrous Sodium Sulfate: ACS grade, heated at 400°C for 4 hours to remove any organic contaminants.

  • Phthalate Standards: Analytical grade standards of target phthalates (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), Dioctyl phthalate (DOP)).

  • This compound (MOP-d4) Stock Solution: Prepare a stock solution of MOP-d4 in a suitable solvent (e.g., acetone or hexane) at a concentration of 100 µg/mL.

  • Surrogate Spiking Solution: Prepare a spiking solution of MOP-d4 at a concentration of 1 µg/mL in acetone by diluting the stock solution.

Sample Collection and Preservation

Collect water samples in 1-liter amber glass bottles with Teflon-lined caps. To minimize contamination, avoid using any plastic materials during sample collection and handling. Samples should be stored at 4°C and extracted within 7 days of collection.

Sample Preparation
  • Measure 500 mL of the water sample into a 1 L glass separatory funnel.

  • Spike the sample with 100 µL of the 1 µg/mL MOP-d4 surrogate spiking solution.

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower dichloromethane layer into a flask.

  • Repeat the extraction twice more with fresh 50 mL portions of dichloromethane, combining the extracts.

  • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

  • Condition a 6 mL, 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Spike a 500 mL water sample with 100 µL of the 1 µg/mL MOP-d4 surrogate spiking solution.

  • Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • After the entire sample has passed through, dry the cartridge by drawing a vacuum for 10-15 minutes.

  • Elute the trapped analytes with 10 mL of a suitable solvent, such as acetone or dichloromethane.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL, splitless.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 320°C, and hold for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

GC-MS SIM Parameters for Target Phthalates and MOP-d4

The following table lists the suggested quantification and confirmation ions for common phthalates and the MOP-d4 surrogate. The ions for MOP-d4 are proposed based on the expected fragmentation pattern, with the d4-labeled aromatic ring leading to a mass shift of +4 for the phthalic anhydride fragment.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dimethyl Phthalate (DMP)~8.516319477
Diethyl Phthalate (DEP)~9.8149177222
Dibutyl Phthalate (DBP)~12.2149223278
Benzyl Butyl Phthalate (BBP)~14.514991206
Di(2-ethylhexyl) Phthalate (DEHP)~15.1149167279
Dioctyl Phthalate (DOP)~16.3149279167
This compound (MOP-d4) ~13.0 153 283 167

Note: Retention times are approximate and should be confirmed experimentally.

Method Performance Data (Typical)

The following table summarizes typical performance data for the analysis of phthalates in water using a deuterated surrogate standard approach.

ParameterDimethyl Phthalate (DMP)Diethyl Phthalate (DEP)Dibutyl Phthalate (DBP)Di(2-ethylhexyl) Phthalate (DEHP)
Linear Range (µg/L) 0.1 - 1000.1 - 1000.1 - 1000.2 - 100
LOD (µg/L) 0.020.020.030.05
LOQ (µg/L) 0.070.070.10.15
Average Recovery (%) 85 - 11090 - 11590 - 11580 - 120
RSD (%) < 15< 15< 15< 15

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

Surrogate Recovery

The recovery of this compound should be monitored for each sample. Typical acceptance criteria for surrogate recovery are between 70% and 130%. Samples with surrogate recoveries outside this range may require re-extraction and analysis.

Visualizations

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Collect 500 mL Water Sample Spike 2. Spike with MOP-d4 Surrogate Sample->Spike Add known amount Extraction 3. Extraction (LLE or SPE) Spike->Extraction Concentration 4. Concentrate Extract to 1 mL Extraction->Concentration GC_Vial 5. Transfer to GC Vial Concentration->GC_Vial Injection 6. Inject 1 µL into GC-MS GC_Vial->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. MS Detection (SIM Mode) Separation->Detection Quantification 9. Quantify Analytes using MOP-d4 Response Detection->Quantification Report 10. Report Results Quantification->Report

References

Application of Monooctyl Phthalate-d4 in Biomonitoring Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Monooctyl Phthalate-d4 (MOP-d4) in biomonitoring studies. MOP-d4 is a deuterium-labeled internal standard used for the accurate quantification of Monooctyl Phthalate (MOP), a primary metabolite of the plasticizer di-n-octyl phthalate (DNOP). The use of an isotopically labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Di-n-octyl phthalate (DNOP) is an industrial chemical used as a plasticizer in a variety of consumer products. Human exposure to DNOP is widespread, and it is rapidly metabolized in the body to its monoester, Monooctyl Phthalate (MOP), and further oxidative metabolites, which are then excreted in the urine.[1] Biomonitoring of urinary MOP is a reliable method for assessing human exposure to DNOP.[1][2] Accurate and precise quantification of MOP in complex biological matrices like urine requires the use of an internal standard that behaves similarly to the analyte during sample preparation and analysis. This compound, a stable isotope-labeled analog of MOP, is the ideal internal standard for this purpose, enabling highly accurate quantification through isotope dilution mass spectrometry.[3][4]

Analytical Principle

The core analytical technique for the quantification of MOP in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. The general workflow involves:

  • Sample Preparation: Urine samples are first treated with a β-glucuronidase enzyme to deconjugate MOP-glucuronide, the primary form in which MOP is excreted.[4]

  • Internal Standard Spiking: A known amount of this compound is added to each sample at the beginning of the sample preparation process.

  • Extraction: The MOP and MOP-d4 are then extracted from the urine matrix, typically using solid-phase extraction (SPE).[5][6]

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography step separates MOP and MOP-d4 from other components in the sample. The tandem mass spectrometer then detects and quantifies both the native MOP and the deuterated MOP-d4 based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

  • Quantification: The concentration of MOP in the original sample is calculated by comparing the peak area ratio of MOP to MOP-d4 against a calibration curve. This isotope dilution method corrects for any loss of analyte during sample processing and for any variations in instrument response.[4]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for MOP and MOP-d4
ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Methanol
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 20 µL
GradientA typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (m/z) MOP277.2
Product Ion (m/z) MOP134.1
Precursor Ion (m/z) MOP-d4281.2
Product Ion (m/z) MOP-d4138.1
Collision EnergyOptimized for the specific instrument
Dwell Time50-100 ms

Note: These parameters are illustrative and should be optimized for the specific instrumentation and laboratory conditions.

Table 2: Method Performance Characteristics (Illustrative)
ParameterTypical Value
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.3 - 3.0 ng/mL
Linearity (r²)> 0.99
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

These values are representative of what can be achieved with a validated LC-MS/MS method for phthalate metabolites and may vary depending on the specific study and matrix.[5][6]

Experimental Protocols

Protocol 1: Quantification of Monooctyl Phthalate in Human Urine

1. Materials and Reagents

  • Monooctyl Phthalate (MOP) analytical standard

  • This compound (MOP-d4) internal standard

  • β-glucuronidase from E. coli

  • Ammonium acetate buffer (pH 6.5)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine collection cups (polypropylene)

  • Centrifuge and centrifuge tubes

2. Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of MOP and MOP-d4 in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of MOP by serial dilution of the stock solution with methanol/water. These will be used to create the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of MOP-d4 in methanol/water at a concentration that will yield a clear and reproducible signal in the LC-MS/MS.

3. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Pipette 1 mL of urine into a clean centrifuge tube.

  • Add 50 µL of the MOP-d4 internal standard spiking solution to each urine sample, calibrator, and quality control sample.

  • Add 500 µL of ammonium acetate buffer (pH 6.5).

  • Add 10 µL of β-glucuronidase enzyme solution.

  • Vortex briefly and incubate the samples at 37°C for 2 hours to allow for enzymatic deconjugation.

  • After incubation, centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitates.

  • Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

  • Elute the analytes (MOP and MOP-d4) with 3 mL of acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the optimized parameters (see Table 1).

  • Inject the prepared samples, calibration standards, and quality control samples.

  • Acquire data in the Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis and Quantification

  • Integrate the peak areas for MOP and MOP-d4 for all samples.

  • Calculate the peak area ratio of MOP to MOP-d4.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the MOP calibration standards.

  • Determine the concentration of MOP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

metabolic_pathway DNOP Di-n-octyl Phthalate (DNOP) Metabolism Metabolism in the body (Hydrolysis) DNOP->Metabolism MOP Monooctyl Phthalate (MOP) Metabolism->MOP Excretion Excretion in Urine (as Glucuronide Conjugate) MOP->Excretion

Caption: Metabolic pathway of Di-n-octyl Phthalate to Monooctyl Phthalate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample spike_is Spike with This compound urine_sample->spike_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) spike_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data_analysis Data Analysis (Isotope Dilution Quantification) lcms->data_analysis

Caption: Experimental workflow for MOP biomonitoring using MOP-d4.

References

Application Notes and Protocols for the Analysis of Plasticizers in Consumer Products Using Monooctyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phthalates are a class of chemical compounds widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] They are found in a vast array of consumer products, including toys, food packaging, cosmetics, and medical devices.[2][3] However, growing concerns about their potential adverse health effects, such as endocrine disruption, have led to increased scrutiny and regulation of their use.[1][4] Accurate and reliable analytical methods are crucial for monitoring the levels of phthalates in consumer goods to ensure regulatory compliance and safeguard public health.

This document provides detailed application notes and protocols for the quantitative analysis of common plasticizers in consumer products using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Monooctyl Phthalate-d4 as an internal standard is highlighted to ensure high accuracy and precision through isotope dilution.

Principle

The analytical approach involves the extraction of plasticizers from the sample matrix, followed by instrumental analysis. This compound, a deuterated stable isotope of monooctyl phthalate, is introduced into the sample at the beginning of the analytical process. Since this compound is chemically identical to its non-labeled counterpart but has a different mass, it co-extracts and co-elutes with the target analytes. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, compensating for any analyte loss during sample preparation and instrumental analysis. This isotope dilution technique is considered a high-quality method for quantitative analysis.

Experimental Protocols

Protocol for Analysis of Phthalates in Plastic Toys via GC-MS

This protocol is adapted from methodologies used for screening phthalates in children's toys.[5][6][7]

1.1.1. Sample Preparation

  • Sample Comminution: Cut or grind the plastic toy sample into small pieces (less than 2 mm x 2 mm).[7]

  • Weighing: Accurately weigh approximately 1.0 g of the comminuted sample into a glass vial.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., dichloromethane).

  • Solvent Extraction: Add 10 mL of dichloromethane to the vial.

  • Sonication: Sonicate the sample for 15 minutes to facilitate the extraction of phthalates.[8]

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter to remove any solid particles.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane or another suitable solvent for GC-MS analysis.

1.1.2. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC): Agilent 6890N or equivalent.

  • Mass Spectrometer (MS): Agilent 5973 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Injector Temperature: 280 °C.[9]

  • Injection Mode: Splitless.[9]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 180 °C at 12 °C/min, hold for 1 minute.

    • Ramp to 230 °C at 6 °C/min.

    • Ramp to 270 °C at 8 °C/min, hold for 2 minutes.

    • Ramp to 300 °C at 30 °C/min, hold for 12 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.[9]

  • MS Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target phthalate and for this compound. The base peak for many phthalates is m/z 149.[10]

Protocol for Analysis of Phthalates in Food Packaging via LC-MS/MS

This protocol is based on methods developed for the analysis of plasticizers in food contact materials.

1.2.1. Sample Preparation

  • Sample Cutting: Cut a representative portion of the food packaging material into small pieces.

  • Weighing: Accurately weigh approximately 0.5 g of the sample into a glass tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in methanol.

  • Solvent Extraction: Add 5 mL of methanol and sonicate for 20 minutes.[11]

  • Centrifugation: Centrifuge the extract at 3500 rpm for 10 minutes to pellet any suspended particles.[11]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

1.2.2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC): Agilent 1260 RRLC or equivalent.

  • Mass Spectrometer (MS): Agilent 6400 Series Triple Quadrupole or equivalent.[11]

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.[12]

  • Mobile Phase B: Methanol.

  • Gradient Elution: A suitable gradient program to separate the target phthalates.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Data Presentation

The following tables summarize typical performance data for the analysis of phthalates using deuterated internal standards. While specific data for this compound may vary depending on the matrix and instrumentation, these values provide a general expectation of method performance.

Table 1: Method Detection and Quantification Limits for Phthalates in Consumer Products

AnalyteMatrixMethodLODLOQReference
Various PhthalatesFood SimulantsLC-ESI-MS/MS1.4 - 19.2 µg/kg-[13]
Various PhthalatesBeveragesMSPE-HPLC0.659 - 5.33 µg/L2.20 - 17.8 µg/L[14]
9 PhthalatesFoodGC-MS0.2 - 3.7 ng/g-[9]
6 PhthalatesChildren's ToysGC-MS-100 µg/g[7]
Various PhthalatesMilkGC-MS0.05 - 0.25 ng/g0.17 - 0.83 ng/g[15]

Table 2: Recovery Data for Phthalate Analysis using Internal Standards

AnalyteMatrixSpiking LevelRecovery (%)RSD (%)Reference
Various PhthalatesBeverages-79.8 - 114< 15.8[14]
Various PhthalatesIndoor Dust-105 - 1303 - 16[3]
Phthalate EstersCosmetic Products100 & 1000 µg/g88 - 104-[16]
11 PhthalatesFood-72.9 - 124.9< 3.30[17]

Visualizations

Phthalate Endocrine Disruption Signaling Pathway

Phthalate_Endocrine_Disruption cluster_Cell Target Cell cluster_Outcome Physiological Outcome Phthalates Phthalates ER Estrogen Receptor (ER) Phthalates->ER Binds to PI3K PI3K Phthalates->PI3K Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates AKT AKT PI3K->AKT Activates Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Promotes Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption Cell_Proliferation->Endocrine_Disruption Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Start Sample Collection (e.g., Plastic Toy) Comminute Comminution Start->Comminute Weigh Weighing Comminute->Weigh Spike Spike with This compound Weigh->Spike Extract Solvent Extraction Spike->Extract Filter Filtration Extract->Filter Concentrate Concentration & Reconstitution Filter->Concentrate GCMS GC-MS or LC-MS/MS Analysis Concentrate->GCMS Data Data Acquisition GCMS->Data Quant Quantification using Isotope Dilution Data->Quant Result Final Result (Phthalate Concentration) Quant->Result

References

Troubleshooting & Optimization

Technical Support Center: Correcting for Matrix Effects with Monooctyl Phthalate-d4 (MOP-d4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Monooctyl Phthalate-d4 (MOP-d4) as an internal standard to correct for matrix effects in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MOP-d4) and why is it used as an internal standard?

A1: this compound (MOP-d4) is a deuterated form of Monooctyl Phthalate (MOP), meaning that four hydrogen atoms in its structure have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of MOP and other similar phthalates.[1] Since MOP-d4 has a higher molecular weight than its non-labeled counterpart but exhibits nearly identical chemical and physical properties, it co-elutes with the analyte of interest during chromatography and experiences similar matrix effects in the mass spectrometer source.[2][3] This allows for accurate correction of signal suppression or enhancement caused by the sample matrix, leading to more reliable quantitative results.

Q2: How do I properly store and handle MOP-d4 standards?

A2: MOP-d4 standards should be stored at +4°C.[1] To prevent contamination, which is a common issue in phthalate analysis, it is crucial to avoid contact with plastic materials wherever possible.[4] All glassware should be thoroughly cleaned, and high-purity solvents should be used for the preparation of stock and working solutions.[4][5] Stock solutions are typically prepared in organic solvents like methanol or isohexane.[6][7]

Q3: At what stage of the experimental workflow should I add the MOP-d4 internal standard?

A3: To correct for matrix effects as well as for losses during sample processing, the internal standard should be added to the sample at the very beginning of the sample preparation procedure, before any extraction or cleanup steps.[8] This ensures that the internal standard experiences the same conditions as the analyte throughout the entire process.

Q4: What are the common m/z transitions for MOP-d4 in MS/MS analysis?

A4: While specific transitions can vary based on the instrument and source conditions, for deuterated phthalates, the transitions will be shifted by the mass of the deuterium atoms. For example, in the analysis of Monobutyl Phthalate (MBP), the transition for MBP was m/z 221 → 77, while for its deuterated internal standard, MBP-d4, it was m/z 225 → 81.[5] A similar shift would be expected for MOP and MOP-d4. It is essential to optimize the MS/MS parameters, including collision energy and declustering potential, for both the analyte and MOP-d4 to ensure optimal sensitivity and specificity.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of MOP-d4 for matrix effect correction.

Issue 1: Poor or Inconsistent Recovery of MOP-d4

Symptoms:

  • Low peak area for MOP-d4 across all samples.

  • High variability in MOP-d4 peak area between replicate injections of the same sample.

  • Calculated recovery of MOP-d4 is significantly below or above the expected range (typically 80-120%).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inaccurate Spiking: Verify the concentration of the MOP-d4 stock and working solutions. Ensure the correct volume of the internal standard is being added to each sample.
Degradation of MOP-d4: Check the expiration date and storage conditions of the MOP-d4 standard. Prepare fresh working solutions from the stock.
Inefficient Extraction: The chosen extraction solvent may not be optimal for MOP. Consider using a different solvent or a solvent mixture. For example, hexane or acetonitrile are commonly used for phthalate extraction.[9]
Losses During Sample Evaporation/Reconstitution: If a solvent evaporation step is used, ensure it is not too harsh (e.g., excessive temperature or nitrogen flow) which could lead to loss of the semi-volatile MOP-d4. Ensure the reconstitution solvent is appropriate to fully redissolve the analyte and internal standard.
Matrix-Induced Signal Suppression: A highly complex matrix can suppress the ionization of MOP-d4.[10] Evaluate the matrix effect by comparing the MOP-d4 response in a neat solvent to its response in a post-extraction spiked matrix sample. If suppression is significant, consider additional sample cleanup steps or sample dilution.[11]
Issue 2: MOP-d4 Does Not Adequately Correct for Matrix Effects

Symptoms:

  • Significant variability in the calculated concentrations of the target analyte in replicate samples.

  • Poor accuracy when analyzing certified reference materials or spiked samples.

  • The matrix effect, when calculated, is significantly different for the analyte and MOP-d4.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Different Matrix Effects for Analyte and IS: Although structurally similar, the analyte and MOP-d4 might experience slightly different degrees of ion suppression or enhancement, especially in complex matrices. A standardized procedure can be used to simultaneously determine the matrix effect, recovery, and process efficiency.[12][13]
Co-eluting Interferences: A component in the matrix may be co-eluting with either the analyte or the internal standard, but not both, causing differential matrix effects.[10] Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of the analyte and internal standard from interfering matrix components.
Non-linear Response: At high concentrations, the detector response for the analyte or internal standard may become non-linear. Ensure that the concentrations of your calibration standards and samples fall within the linear dynamic range of the instrument.
Incorrect Internal Standard Choice: For some analytes, MOP-d4 may not be the most suitable internal standard if their chemical properties and retention times are too different. Ideally, the internal standard should co-elute with the analyte.[8]

Experimental Protocols

Protocol 1: General Workflow for Phthalate Analysis using MOP-d4 Internal Standard

This protocol outlines a typical workflow for the analysis of phthalates in a given matrix using MOP-d4 as an internal standard.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample matrix.

    • Spike the sample with a known amount of MOP-d4 working solution.

    • Perform sample extraction using an appropriate solvent (e.g., liquid-liquid extraction with hexane or acetonitrile).[6][9]

    • Incorporate a cleanup step if necessary (e.g., solid-phase extraction) to remove interfering matrix components.

  • Sample Concentration and Reconstitution:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water mixture).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable column (e.g., C18) and mobile phase gradient.[5]

    • Detect the analyte and MOP-d4 using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with optimized transitions.[5]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and MOP-d4.

    • Calculate the response ratio (analyte peak area / MOP-d4 peak area).

    • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Evaluation of Matrix Effect, Recovery, and Process Efficiency

This protocol, adapted from a standardized procedure, allows for the quantitative assessment of matrix effects.[12][13]

Prepare three sets of samples:

  • Set 1 (Neat Solution): Analyte and MOP-d4 in a clean solvent.

  • Set 2 (Pre-extraction Spike): Blank matrix spiked with analyte and MOP-d4 before the extraction process.

  • Set 3 (Post-extraction Spike): Blank matrix extract spiked with analyte and MOP-d4 after the extraction process.

Calculations:

  • Recovery (RE %): (Peak Area in Set 2 / Peak Area in Set 3) * 100

  • Matrix Effect (ME %): ((Peak Area in Set 3 / Peak Area in Set 1) - 1) * 100

  • Process Efficiency (PE %): (Peak Area in Set 2 / Peak Area in Set 1) * 100 or (RE * ME / 100)

Quantitative Data Summary

The following table summarizes typical performance data for phthalate analysis using deuterated internal standards in various matrices.

Parameter Matrix Analyte Internal Standard Value Reference
RecoveryCoffee BrewVarious Phthalatesdi-n-hexyl-phthalate-d4> 78%[9]
RecoveryHuman UrinePhthalate MonoestersIsotope-labelled standards81.84% - 125.32%[14]
RecoveryAtmosphereDINP, DIDPDEHP-d494% - 102%[15]
RSD (Intra-day)Human UrinePhthalate MonoestersIsotope-labelled standards0.07% - 10.20%[14]
Matrix EffectFeed Materials100 ContaminantsN/A (evaluated)Signal Suppression was the main cause of deviation[16]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection Spike 2. Spike with MOP-d4 Sample->Spike Extract 3. Extraction Spike->Extract Cleanup 4. Cleanup (SPE) Extract->Cleanup Evap 5. Evaporation Cleanup->Evap Recon 6. Reconstitution Evap->Recon LCMS 7. LC-MS/MS Analysis Recon->LCMS Integrate 8. Peak Integration LCMS->Integrate Calibrate 9. Calibration Curve Integrate->Calibrate Quantify 10. Quantification Calibrate->Quantify

Caption: General experimental workflow for phthalate analysis using MOP-d4.

Troubleshooting_Tree Start Problem with MOP-d4 Correction Recovery_Issue Poor/Inconsistent Recovery? Start->Recovery_Issue Correction_Issue Inadequate Correction? Start->Correction_Issue Recovery_Issue->Correction_Issue No Spiking Check Spiking Procedure & Standard Integrity Recovery_Issue->Spiking Yes Chromatography Adjust Chromatography Correction_Issue->Chromatography Yes Extraction Optimize Extraction & Cleanup Spiking->Extraction Suppression Evaluate Matrix Suppression Extraction->Suppression Linearity Verify Linear Range Chromatography->Linearity IS_Choice Re-evaluate IS Choice Linearity->IS_Choice

Caption: Troubleshooting decision tree for MOP-d4 related issues.

References

preventing contamination in monooctyl phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination during the analysis of monoo-octyl phthalate.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of monooctyl phthalate contamination in a laboratory setting?

A1: Monooctyl phthalate, like other phthalates, is a ubiquitous environmental contaminant. The primary sources in a laboratory include plastic labware, solvents, reagents, and even laboratory air.[1][2][3][4] Phthalates are used as plasticizers to make plastics like polyvinyl chloride (PVC) more flexible.[5] Common laboratory items that can leach phthalates include gloves, tubing, pipette tips, plastic containers, and vial caps.[4][6] Solvents, especially if not of high purity, can be a significant source of contamination.[1][2] Dust particles in the laboratory air can also carry phthalates, which can settle on surfaces and contaminate samples.[2]

Q2: Which specific types of lab equipment are known to leach monooctyl phthalate?

A2: While data specific to monooctyl phthalate is limited, studies on similar phthalates like DEHP and DBP show significant leaching from various plastic materials. It is prudent to assume that materials containing these related phthalates could also be a source of monooctyl phthalate contamination. Equipment made from soft PVC is a major concern. Other potential sources include plastic syringes, pipette tips, and filter holders.[6] Even septa used in vials for chromatography can be a source of contamination.

Q3: What are the best practices for sample collection and storage to minimize monooctyl phthalate contamination?

A3: To minimize contamination, it is crucial to avoid contact with plastic materials wherever possible.[7][8] Use glassware for sample collection and storage, and ensure it has been rigorously cleaned.[9] If plastic items are unavoidable, select those made from materials less likely to contain phthalates, such as high-density polyethylene (HDPE) or polypropylene, although even these can be sources of contamination. When storing samples, use glass containers with PTFE-lined caps. Wrap samples in aluminum foil to protect them from environmental contamination.[10] It is also recommended to use the original food packaging for sample storage if applicable.[10]

Q4: How can I effectively decontaminate glassware and lab surfaces to remove monooctyl phthalate?

A4: Standard washing with detergents can introduce phthalate contamination.[9] A more effective method is to wash glassware with a high-purity solvent like acetone or dichloromethane, followed by heating in a muffle furnace at high temperatures (e.g., 400-450°C) for several hours.[8][9] For lab surfaces, regular cleaning with a solvent known to be free of phthalates is recommended.

Q5: What are appropriate blank samples to use in monooctyl phthalate analysis?

A5: It is essential to include several types of blank samples in your analytical runs to identify the source of contamination.[7][10]

  • Reagent Blank: This consists of all the reagents used in the sample preparation process, carried through the entire procedure without the sample matrix. It helps identify contamination from solvents and other reagents.

  • Method Blank: This is an aliquot of a clean matrix (e.g., phthalate-free water or solvent) that is treated exactly as a sample, including exposure to all glassware, equipment, and solvents.[7] This blank assesses contamination from the entire analytical process.

  • Field Blank: If collecting samples outside the lab, a field blank (a container of clean solvent or water taken to the sampling site and exposed to the environment) can help identify contamination during sample collection.[2]

Troubleshooting Guides

High Blank Levels of Monooctyl Phthalate Detected

High blank levels are a common issue in phthalate analysis. The following table summarizes potential sources and corrective actions.

Potential Source Corrective Action
Solvents Use high-purity, phthalate-free grade solvents. Test new batches of solvents for phthalate contamination before use. Storing solvents with activated aluminum oxide can help remove phthalate impurities.[1][2]
Glassware Avoid washing with detergents. Implement a rigorous cleaning protocol involving solvent rinsing and baking at high temperatures.
Plastic Consumables (pipette tips, vials, caps) Whenever possible, replace plastic items with glass alternatives. If plastics are necessary, test different brands for leaching and select the one with the lowest phthalate levels.
Laboratory Air/Dust Maintain a clean and dust-free laboratory environment. Cover samples and glassware when not in use.
Analytical Instrument (GC-MS/HPLC) Check for contamination from the syringe, injector port, septa, and gas lines. Regular cleaning and maintenance of the instrument are crucial.[3]
Quantitative Data on Phthalate Contamination

The following tables provide an overview of potential contamination levels from various sources and the effectiveness of different cleaning procedures. Note that much of the available data is for common phthalates like DEHP and DBP; this information can serve as a conservative estimate for monooctyl phthalate.

Table 1: Reported Phthalate Leaching from Laboratory Consumables

Source Phthalate Leaching Level Reference
Pipette TipsDEHPUp to 0.36 µg/cm²[6]
Plastic Filter Holders (PTFE)DBPUp to 2.49 µg/cm²[6]
Parafilm®DEHPUp to 0.50 µg/cm²[6]
PVC TubingDEHPSignificant leaching, temperature-dependent[11]
PET BottlesDBP0.37 - 0.76 mg/L (at 45°C)[12]

Table 2: Effectiveness of Glassware Cleaning Procedures

Cleaning Method Effectiveness Reference
Washing with detergentCan introduce phthalate contamination[9]
Rinsing with high-purity solvent (e.g., acetone, dichloromethane)Effective at removing surface contamination[9]
Baking in a muffle furnace (e.g., 450°C for 4 hours)Highly effective at removing phthalates[9]

Experimental Protocols

Protocol for Blank Analysis to Identify Contamination Source

This protocol outlines a systematic approach to preparing and analyzing blank samples to pinpoint the source of monooctyl phthalate contamination.

Materials:

  • High-purity solvents (e.g., hexane, acetone, methanol) confirmed to be phthalate-free.

  • All glassware and equipment used in the standard sample preparation workflow.

  • GC-MS or HPLC system for analysis.

Procedure:

  • Solvent Blank: Directly inject the solvent used for sample reconstitution into the analytical instrument. This will establish the baseline contamination from the solvent itself.

  • Reagent Blank: Combine all reagents (except the sample) used during the sample preparation process in a clean glass flask. Process this mixture through the entire extraction and concentration procedure. Analyze the final extract. This will identify contamination from any of the reagents.

  • Apparatus Blank:

    • Rinse a full set of glassware (beakers, flasks, funnels, etc.) used for a single sample preparation with a known volume of clean solvent.

    • Collect the solvent rinse and concentrate it to the final sample volume.

    • Analyze the concentrated solvent. This will determine the contribution of the glassware to the overall contamination.

  • Full Method Blank:

    • Process a "sample" of phthalate-free water or another clean matrix through the entire analytical procedure, from extraction to analysis.

    • This blank will provide an estimate of the total background contamination from all sources combined.[7]

Data Analysis:

Compare the monooctyl phthalate levels in each blank. A significantly higher level in one blank compared to the others will indicate the primary source of contamination.

Analytical Methods for Monooctyl Phthalate

Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique for the analysis of phthalates.[13]

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate monooctyl phthalate from the sample matrix. The extract is then concentrated and reconstituted in a suitable solvent.

  • GC Conditions (General Example):

    • Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often used.[14]

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Program: A temperature gradient is employed to separate the analytes. For example, starting at 60°C, holding for 1-2 minutes, then ramping up to 300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (General Example):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) is used for higher sensitivity and selectivity. The characteristic ions for monooctyl phthalate would be monitored. A common fragment ion for many phthalates is m/z 149.[10]

High-Performance Liquid Chromatography (HPLC) is another viable technique, often coupled with UV or MS detection.[15][16]

  • Sample Preparation: Similar to GC-MS, extraction and concentration steps are typically required.

  • HPLC Conditions (General Example):

    • Column: A reversed-phase C18 column is commonly used.[15]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.[15]

    • Detection: UV detection at a wavelength around 225-230 nm. For higher specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Visualizations

Contamination_Troubleshooting cluster_sources Potential Contamination Sources cluster_actions Corrective Actions start High Monooctyl Phthalate Blank Detected solvents Solvents start->solvents glassware Glassware start->glassware plastics Plastic Consumables start->plastics environment Lab Environment start->environment instrument Analytical Instrument start->instrument solvent_action Use High-Purity Solvents Test New Batches solvents->solvent_action glassware_action Solvent Rinse & Bake at High Temp glassware->glassware_action plastic_action Replace with Glass Test Different Brands plastics->plastic_action env_action Maintain Cleanliness Cover Samples environment->env_action instrument_action Clean Injector, Syringe, Septa instrument->instrument_action end Contamination Reduced solvent_action->end Re-analyze Blank glassware_action->end Re-analyze Blank plastic_action->end Re-analyze Blank env_action->end Re-analyze Blank instrument_action->end Re-analyze Blank

References

Technical Support Center: Optimizing Monooctyl Phthalate-d4 Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Monooctyl Phthalate-d4 (MOP-d4) in complex matrices.

Troubleshooting Guide

Poor or inconsistent recovery of this compound (MOP-d4), a common surrogate or internal standard, can compromise the accuracy and reliability of analytical results for native phthalate esters. This guide addresses common issues encountered during the analysis of complex matrices such as sediment, soil, and biological tissues.

Question: Why is my MOP-d4 recovery consistently low?

Answer: Low recovery of MOP-d4 can stem from several factors throughout the analytical workflow, from sample preparation to final analysis. The most common culprits include:

  • Inefficient Extraction: The choice of extraction solvent and technique is critical. MOP-d4, being a non-polar compound, may not be efficiently extracted from complex matrices if the solvent polarity is not optimized. Incomplete extraction can also occur if the contact time between the sample and the solvent is insufficient or if the extraction energy (e.g., sonication, shaking) is too low.

  • Matrix Effects: Complex matrices contain numerous co-extractable substances (e.g., lipids, humic acids, pigments) that can interfere with the analytical process. These interferences can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification and apparent low recovery.

  • Losses during Sample Cleanup: Solid-phase extraction (SPE) is a common cleanup technique used to remove matrix interferences. However, improper conditioning of the SPE cartridge, use of an inappropriate sorbent, or an unsuitable elution solvent can lead to the loss of MOP-d4 along with the interferences.

  • Analyte Degradation: Although phthalates are generally stable, degradation can occur under harsh experimental conditions, such as extreme pH or high temperatures during solvent evaporation.

  • Contamination: Phthalates are ubiquitous in laboratory environments, and contamination from plasticware, solvents, and other sources can lead to high background levels, which can interfere with the accurate measurement of the spiked MOP-d4.

Question: How can I improve the extraction efficiency of MOP-d4 from solid samples like soil or sediment?

Answer: To enhance the extraction of MOP-d4 from solid matrices, consider the following strategies:

  • Solvent Selection: Use a non-polar solvent or a mixture of solvents with appropriate polarity. Dichloromethane (DCM) and hexane are commonly used for phthalate extraction. A mixture of hexane and acetone can also be effective.

  • Extraction Technique:

    • Soxhlet Extraction: This is a rigorous technique that can provide high extraction efficiency but is time-consuming.

    • Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration. It is generally faster than Soxhlet extraction.

    • Pressurized Fluid Extraction (PFE) or Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

  • Sample Pre-treatment: Air-drying and sieving the sample can improve the homogeneity and surface area available for extraction. For biological tissues, homogenization is essential.

Question: What are the best practices for minimizing matrix effects in biological samples?

Answer: Matrix effects are a significant challenge in the analysis of biological samples. Here are some approaches to mitigate them:

  • Efficient Sample Cleanup:

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges with a sorbent that effectively retains interferences while allowing MOP-d4 to be eluted. C18 and Florisil are common choices for phthalate analysis.

    • Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high molecular weight interferences like lipids from tissue samples.

    • Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE with sorbents like C18 and PSA (primary secondary amine) can effectively remove interferences.

  • Instrumental Approaches:

    • Use of a Robust Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for their selectivity and sensitivity.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix-induced signal suppression or enhancement.

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the analysis.

Question: My MOP-d4 recovery is variable between samples. What could be the cause?

Answer: Inconsistent recovery across different samples often points to variability in the sample matrix itself or inconsistencies in the sample preparation process.

  • Matrix Heterogeneity: Complex matrices like soil and sediment can be highly heterogeneous. Ensure thorough homogenization of the sample before taking a subsample for extraction.

  • Inconsistent Sample Preparation: Precisely follow the same procedure for all samples. Variations in extraction time, solvent volume, or cleanup steps can lead to inconsistent recoveries.

  • Quality Control: Include laboratory control samples (LCS) and matrix spike/matrix spike duplicate (MS/MSD) samples in your analytical batches to monitor the consistency and accuracy of your method.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable recovery range for MOP-d4?

A1: For most regulatory methods, the acceptable recovery for surrogate standards like MOP-d4 is typically between 70% and 130%. However, this can vary depending on the specific method, matrix, and laboratory's quality control criteria. For some validated methods in biological matrices, recoveries greater than 90% have been achieved.[1][2]

Q2: Can I use a different deuterated phthalate as a surrogate for MOP-d4?

A2: While other deuterated phthalates can be used as surrogates, it is crucial to select one with physicochemical properties similar to the analytes of interest and MOP-d4. The chosen surrogate should also be demonstrated to behave similarly to the native analytes in the specific matrix and analytical system. Method validation would be required to ensure the suitability of the alternative surrogate.

Q3: How can I prevent phthalate contamination in my laboratory?

A3: Preventing phthalate contamination is critical for accurate analysis. Key measures include:

  • Use of Glassware: Avoid plastic containers, tubing, and other equipment wherever possible. Use high-quality glassware and rinse it with a suitable solvent (e.g., acetone, hexane) before use.

  • High-Purity Solvents: Use solvents that are specifically tested and certified to be free of phthalates.

  • Dedicated Lab Space: If possible, dedicate a specific area of the laboratory for phthalate analysis to minimize cross-contamination.

  • Method Blanks: Always include method blanks in your analytical batches to monitor for background contamination.

Q4: What are the key parameters to optimize in a Solid-Phase Extraction (SPE) method for MOP-d4?

A4: The following parameters are crucial for optimizing an SPE method:

  • Sorbent Selection: C18 is a common choice for reversed-phase retention of phthalates. Florisil can be used for normal-phase cleanup.

  • Conditioning Solvent: Properly condition the SPE cartridge with a solvent that wets the sorbent and is compatible with the sample solvent.

  • Sample Loading: Ensure the sample is loaded at a slow and consistent flow rate to allow for proper interaction between the analyte and the sorbent.

  • Washing Solvent: Use a washing solvent that removes interferences without eluting the MOP-d4.

  • Elution Solvent: Select a solvent that effectively elutes the MOP-d4 from the sorbent in a small volume.

Experimental Protocols

Protocol 1: Extraction and Cleanup of MOP-d4 from Sediment/Soil (Adapted from EPA Method 8061A)
  • Sample Preparation:

    • Air-dry the sediment/soil sample to a constant weight.

    • Grind the sample to a fine powder using a mortar and pestle.

    • Homogenize the powdered sample by thorough mixing.

  • Extraction:

    • Weigh approximately 30 g of the homogenized sample into a beaker.

    • Spike the sample with a known amount of MOP-d4 solution.

    • Add 100 mL of a 1:1 mixture of acetone and hexane.

    • Extract the sample using an ultrasonic bath for 20 minutes.

    • Decant the solvent into a collection flask.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the solvent extracts.

  • Concentration and Cleanup:

    • Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Perform cleanup using a Florisil SPE cartridge.

      • Condition the cartridge with hexane.

      • Load the concentrated extract onto the cartridge.

      • Elute the phthalates with a mixture of diethyl ether and hexane.

    • Concentrate the cleaned extract to a final volume of 1 mL for GC-MS analysis.

Protocol 2: Extraction of MOP-d4 from Biological Tissue (e.g., Rat Pup Homogenate)
  • Sample Preparation:

    • Homogenize the tissue sample.

    • Weigh a portion of the homogenate (e.g., 1 g) into a centrifuge tube.

  • Extraction and Delipidation:

    • Spike the sample with the MOP-d4 internal standard.

    • Add acetonitrile to the tube.

    • Vortex the sample vigorously to precipitate proteins.

    • For samples with high lipid content, place the vial in liquid nitrogen to freeze the lipids.

    • Centrifuge the sample to pellet the precipitated proteins and lipids.

  • Analysis:

    • Transfer the supernatant to a clean vial for analysis by UPLC-MS/MS.[1][2]

Data Presentation

Table 1: Typical Recovery of Deuterated Phthalate Surrogates in Different Matrices

SurrogateMatrixExtraction MethodCleanup MethodAnalytical TechniqueAverage Recovery (%)Reference
Monobutyl Phthalate-d4Rat PlasmaProtein PrecipitationNoneUPLC-MS/MS> 92%[1][2]
Monobutyl Phthalate-d4Rat Pup HomogenateAcetonitrile Extraction & DelipidationNoneUPLC-MS/MS> 92%[1][2]
Phthalate EstersWaterSolid-Phase ExtractionC18 CartridgeGC-MS80 - 115%[3]
Phthalate EstersSoilHeadspace SPMENoneGC-FID72.6 - 112.5%[4]

Mandatory Visualizations

Experimental_Workflow_Soil cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Soil/Sediment Sample Homogenize Air Dry, Grind & Homogenize Sample->Homogenize Spike Spike with MOP-d4 Homogenize->Spike Solvent Add Acetone/Hexane (1:1) Spike->Solvent Sonication Ultrasonic Extraction (3x) Solvent->Sonication Concentrate1 Concentrate Extract Sonication->Concentrate1 SPE Florisil SPE Concentrate1->SPE Concentrate2 Concentrate to Final Volume SPE->Concentrate2 Analysis GC-MS Analysis Concentrate2->Analysis Troubleshooting_Logic Start Low MOP-d4 Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckCleanup Evaluate Cleanup Step CheckExtraction->CheckCleanup Extraction OK Solvent Optimize Solvent System CheckExtraction->Solvent Inefficient? Technique Modify Extraction Technique (e.g., Sonication, PFE) CheckExtraction->Technique Inefficient? CheckMatrixEffects Investigate Matrix Effects CheckCleanup->CheckMatrixEffects Cleanup OK SPESorbent Change SPE Sorbent/Eluent CheckCleanup->SPESorbent Analyte Loss? GPC Implement GPC for Lipid Removal CheckCleanup->GPC Lipid Interference? CheckContamination Assess for Contamination CheckMatrixEffects->CheckContamination No Matrix Effects MatrixMatched Use Matrix-Matched Standards CheckMatrixEffects->MatrixMatched Suppression/Enhancement? Dilution Dilute Sample Extract CheckMatrixEffects->Dilution Suppression/Enhancement? Blanks Analyze Method Blanks CheckContamination->Blanks High Background? Glassware Use Solvent-Rinsed Glassware CheckContamination->Glassware Suspected Source? Solvent->CheckCleanup Technique->CheckCleanup SPESorbent->CheckMatrixEffects GPC->CheckMatrixEffects MatrixMatched->CheckContamination Dilution->CheckContamination

References

Technical Support Center: Optimizing Injection Volume for Monooctyl Phthalate-d4 in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of Monooctyl Phthalate-d4 using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis in GC-MS?

A1: For routine analysis of phthalates, including deuterated standards like this compound, a standard injection volume of 1 µL is a common starting point.[1][2] This volume generally provides a good balance between achieving adequate sensitivity and preventing column overload.

Q2: Why is it important to optimize the injection volume?

A2: Optimizing the injection volume is crucial for achieving accurate and reproducible results in GC-MS analysis. An insufficient injection volume can lead to low signal intensity and poor sensitivity.[3] Conversely, overloading the column with an excessive injection volume can cause peak distortion, such as fronting or tailing, which negatively impacts peak area measurement and resolution.[3]

Q3: How does increasing the injection volume affect the peak shape and area?

A3: Ideally, increasing the injection volume should result in a proportional increase in peak area and height. However, beyond a certain point, a larger injection volume can lead to peak broadening and fronting, where the peak becomes asymmetrical with a leading edge. This distortion can compromise the accuracy of peak integration.

Q4: What is the "splitless" injection mode, and why is it often used for trace analysis of phthalates?

A4: Splitless injection is a technique where the entire vaporized sample is transferred onto the GC column, which is ideal for trace analysis as it maximizes the amount of analyte reaching the detector, thereby increasing sensitivity.[3] This is in contrast to a split injection, where a portion of the sample is vented, making it suitable for more concentrated samples.[3]

Q5: Can the sample solvent affect peak shape when optimizing injection volume?

A5: Yes, the choice of solvent can significantly impact peak shape, especially with larger injection volumes. If the sample solvent is much stronger than the mobile phase, it can lead to peak distortion. While this is a more prominent issue in liquid chromatography, in gas chromatography, a large volume of a volatile solvent can also affect the initial focusing of the analytes on the column, potentially leading to broader peaks.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the injection volume for this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Fronting or Tailing) Column Overload: The injection volume is too high for the column capacity.Reduce the injection volume. Consider diluting the sample if reducing the volume compromises sensitivity.
Inlet Contamination: Active sites in the liner or septum can interact with the analyte.Replace the inlet liner and septum. Use deactivated liners.
Improper Injection Speed: A slow injection can lead to band broadening.Ensure the autosampler is injecting at an appropriate speed.
Low Signal Intensity/Poor Sensitivity Insufficient Injection Volume: The amount of analyte reaching the detector is too low.Gradually increase the injection volume (e.g., in 0.5 µL increments) and monitor the signal-to-noise ratio.
Leak in the System: A leak in the injection port can lead to sample loss.Perform a leak check on the GC inlet.
Incorrect Split Ratio: If not using splitless mode, the split ratio may be too high.For trace analysis, use splitless injection. If a split is necessary, reduce the split ratio.
Poor Reproducibility of Peak Area Variable Injection Volume: Inconsistent volumes are being injected by the autosampler.Service the autosampler syringe and ensure it is functioning correctly. Check for air bubbles in the syringe.
Septum Issues: A cored or leaking septum can lead to inconsistent sample introduction.Replace the septum.
Carryover (Ghost Peaks in Blank Injections) Syringe Contamination: Residual sample remaining in the syringe from a previous injection.Implement a thorough syringe cleaning protocol between injections with an appropriate solvent.
Inlet Contamination: Adsorption of the analyte onto the liner or other inlet surfaces.Replace the inlet liner. Consider baking out the inlet at a high temperature (without the column connected).

Experimental Protocol: Optimizing Injection Volume for this compound

This protocol outlines a systematic approach to determine the optimal injection volume for the GC-MS analysis of this compound.

1. Objective:

To determine the injection volume that provides the best balance of sensitivity (signal-to-noise ratio) and chromatographic performance (peak shape) for this compound.

2. Materials:

  • This compound standard solution (e.g., 10 µg/mL in a suitable solvent like hexane or isooctane)

  • GC-MS grade solvent for dilutions

  • Autosampler vials with appropriate septa

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

3. GC-MS Parameters (Example):

  • Inlet: Splitless mode, 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min

  • MS Transfer Line: 290 °C

  • Ion Source: 230 °C

  • MS Quadrupole: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using appropriate quantifier and qualifier ions for this compound.

4. Experimental Procedure:

  • Prepare a working standard of this compound at a concentration that gives a detectable but not saturating signal with a 1 µL injection.

  • Set up a sequence of injections with varying volumes: 0.5 µL, 1.0 µL, 2.0 µL, and 5.0 µL.

  • Include a solvent blank injection between each standard injection to check for carryover.

  • Perform each injection in triplicate to assess reproducibility.

  • After data acquisition, process the chromatograms to determine the peak area, peak height, and signal-to-noise (S/N) ratio for the this compound peak at each injection volume.

  • Visually inspect the peak shape for each injection, noting any fronting, tailing, or broadening.

5. Data Analysis:

  • Calculate the average peak area and S/N ratio for each injection volume.

  • Calculate the relative standard deviation (RSD) of the peak area for the triplicate injections at each volume to assess precision.

  • Plot the average peak area and S/N ratio as a function of injection volume.

  • Summarize the results in a table for easy comparison.

Data Presentation

The following table presents hypothetical but realistic data from an injection volume optimization study for this compound.

Injection Volume (µL)Average Peak Area (n=3)Peak Area RSD (%)Average S/N Ratio (n=3)Peak Shape Observations
0.5150,0002.5150Symmetrical, sharp peak
1.0310,0001.8320Symmetrical, sharp peak
2.0580,0002.1550Slight peak broadening
5.0950,0004.5700Significant fronting and peak broadening

Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues related to optimizing injection volume in GC-MS analysis.

G Troubleshooting Workflow: Injection Volume Optimization start Start Analysis check_peak Acceptable Peak Shape and Sensitivity? start->check_peak low_signal Low Signal/Sensitivity check_peak->low_signal No, Low Signal poor_shape Poor Peak Shape (Fronting/Tailing) check_peak->poor_shape No, Poor Shape end Optimal Injection Volume Achieved check_peak->end Yes increase_vol Increase Injection Volume low_signal->increase_vol check_leaks Check for Leaks/Split Ratio low_signal->check_leaks reduce_vol Reduce Injection Volume poor_shape->reduce_vol check_inlet Check Inlet (Liner/Septum) poor_shape->check_inlet reinject Re-inject and Evaluate increase_vol->reinject check_leaks->reinject reduce_vol->reinject check_inlet->reinject reinject->check_peak

Caption: Troubleshooting workflow for injection volume optimization.

References

Technical Support Center: Minimizing Ion Suppression for Monooctyl Phthalate-d4 (MOP-d4) in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Monooctyl Phthalate-d4 (MOP-d4) during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guide

Ion suppression is a common matrix effect in LC-MS that can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses. It occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, MOP-d4, leading to a decreased signal intensity.[1] The following table outlines common issues related to ion suppression for MOP-d4 and provides systematic troubleshooting steps.

Issue Potential Cause Recommended Solution
Low MOP-d4 Signal Intensity Ion Suppression: Co-eluting matrix components are interfering with the ionization of MOP-d4.[1]1. Optimize Sample Preparation: Employ techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[2] For phthalates, LLE with solvents like n-hexane can be effective.[3][4]2. Improve Chromatographic Separation: Modify the LC method to separate MOP-d4 from the interfering compounds. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., Phenyl-Hexyl).[5]3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, though this may also decrease the analyte signal.[1]
Poor Reproducibility (High %CV) Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples are causing variable ion suppression.1. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with MOP-d4 will experience similar ion suppression, allowing for accurate correction and improved reproducibility. Since MOP-d4 is already a deuterated standard, ensure it is being used to correct for the non-labeled Monooctyl Phthalate.2. Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.
Peak Tailing or Splitting Matrix Overload: High concentrations of matrix components are affecting the peak shape.1. Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE with a specific sorbent for removing phospholipids, which are common sources of ion suppression.[2]2. Reduce Injection Volume: Injecting a smaller sample volume can lessen the load of matrix components on the column.[1]
Sudden Drop in Signal During a Run Contamination of the Ion Source: Accumulation of non-volatile matrix components in the mass spectrometer's ion source can lead to a gradual or sudden decrease in signal.1. Implement a Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly concentrated, unretained matrix components, preventing them from entering the ion source.[6]2. Regular Source Cleaning: Perform routine cleaning of the ion source as part of instrument maintenance.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression when analyzing MOP-d4?

A1: Ion suppression in LC-MS analysis of MOP-d4 can originate from various sources. Endogenous components from the sample matrix, such as phospholipids, proteins, and salts, are major contributors.[2] Exogenous contaminants introduced during sample collection, storage, and preparation, for instance, plasticizers leaching from plasticware, can also interfere.[1]

Q2: How can I determine if ion suppression is affecting my MOP-d4 signal?

A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[6][7] This involves infusing a constant flow of MOP-d4 solution into the LC eluent post-column while injecting a blank matrix sample. A dip in the baseline signal of MOP-d4 indicates the retention times where co-eluting matrix components are causing ion suppression.[7]

Q3: What sample preparation techniques are most effective for minimizing ion suppression for phthalates like MOP-d4?

A3: Improving sample preparation is a highly effective strategy to combat ion suppression.[2]

  • Liquid-Liquid Extraction (LLE): LLE is a common and effective technique. For phthalates, using a nonpolar solvent like n-hexane can efficiently extract the analytes while leaving many polar interfering compounds in the aqueous phase.[3][4]

  • Solid-Phase Extraction (SPE): SPE offers more selective cleanup. Different sorbents can be used to retain the analyte of interest while washing away interfering matrix components, or vice-versa.[2]

  • Protein Precipitation (PPT): While a simpler technique, PPT is generally less clean than LLE or SPE and may not be sufficient for complex matrices.[2]

Q4: Can changing my LC method help reduce ion suppression for MOP-d4?

A4: Yes, optimizing the chromatographic separation is a key strategy. By achieving better separation between MOP-d4 and matrix components, you can minimize their co-elution and thus reduce ion suppression.[8] Consider the following adjustments:

  • Column Chemistry: Using a different stationary phase, such as a phenyl-hexyl column, can offer different selectivity for phthalates compared to a standard C18 column.[5]

  • Gradient Optimization: Modifying the gradient elution profile can improve the resolution between MOP-d4 and interfering peaks.

  • Flow Rate: Reducing the mobile phase flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.[1]

Q5: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression for MOP-d4?

A5: ESI is generally more susceptible to ion suppression than APCI.[1][9] This is because the ionization process in ESI occurs in the liquid phase, where competition for charge and surface access on the spray droplets is high.[6] APCI, which involves gas-phase ionization, is often less affected by non-volatile matrix components.[6][9] If you are experiencing significant ion suppression with ESI, exploring APCI as an alternative ionization source could be beneficial.

Experimental Protocols & Workflows

Sample Preparation Workflow: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for LLE and should be optimized for your specific sample matrix.

LLE_Workflow start Start: Sample Aliquot add_is Add MOP-d4 Internal Standard start->add_is add_solvent Add Extraction Solvent (e.g., n-hexane) add_is->add_solvent vortex Vortex/Mix Vigorously add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness (under Nitrogen) collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS reconstitute->analyze LCMS_Workflow autosampler Autosampler (Prepared Sample) lc_system LC System (e.g., C18 or Phenyl-Hexyl Column) autosampler->lc_system Injection ms_system Mass Spectrometer (ESI or APCI Source) lc_system->ms_system Elution data_analysis Data Acquisition & Analysis ms_system->data_analysis Detection Troubleshooting_Tree decision decision action action start Low Signal or High Variability for MOP-d4 is_suppression Perform Post-Column Infusion Test start->is_suppression suppression_present Ion Suppression Observed? is_suppression->suppression_present no_suppression Investigate Other Issues: - Instrument Sensitivity - Standard Stability suppression_present->no_suppression No optimize_chrom Optimize LC Separation: - Change Gradient - Different Column suppression_present->optimize_chrom Yes separation_improved Analyte Separated from Suppression Zone? optimize_chrom->separation_improved improve_cleanup Improve Sample Cleanup: - LLE or SPE separation_improved->improve_cleanup No reanalyze Re-analyze separation_improved->reanalyze Yes cleanup_effective Is Signal Improved? improve_cleanup->cleanup_effective dilute Dilute Sample cleanup_effective->dilute No cleanup_effective->reanalyze Yes dilute->reanalyze

References

Validation & Comparative

A Comparative Guide to the Method Validation of Monooctyl Phthalate Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of monooctyl phthalate (MOP), a metabolite of the plasticizer dioctyl phthalate (DOP), is critical for toxicological studies and exposure monitoring. The use of a stable isotope-labeled internal standard, such as Monooctyl Phthalate-d4 (MOP-d4), is a widely accepted approach to enhance the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample preparation and analysis.

This guide provides a comparative overview of the analytical methodologies for MOP quantification, focusing on the validation of a method employing MOP-d4 as an internal standard. The information presented is based on established and validated methods for analogous phthalates, offering a robust framework for researchers to develop and validate their own analytical procedures.

Comparison of Analytical Methods

The two primary analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, with the choice often depending on the sample matrix, required limits of detection, and available instrumentation. The use of a deuterated internal standard like MOP-d4 is compatible with and beneficial for both platforms.

FeatureMethod Using MOP-d4 (LC-MS/MS)Alternative Methods (e.g., GC-MS without IS, external calibration)
Principle Isotope dilution mass spectrometry. MOP-d4 is added at a known concentration to samples and standards. The ratio of the analyte to the internal standard is used for quantification, correcting for analyte loss and matrix-induced signal suppression or enhancement.External calibration or use of a non-isotopic internal standard. Quantification is based on the signal of the analyte compared to a calibration curve prepared in a clean solvent or a representative matrix.
Accuracy & Precision High accuracy and precision due to effective correction for matrix effects and procedural variations.[1][2]Can be compromised by matrix effects, leading to under- or overestimation of the analyte concentration. Precision may also be lower.
Sample Preparation Robust to minor variations in extraction efficiency.Requires highly consistent and reproducible sample preparation to ensure accurate results.
Linearity Excellent linearity over a wide concentration range, typically with R² > 0.99.[1][2]Good linearity can be achieved, but may be more susceptible to matrix interferences affecting the calibration curve.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Low LOD and LOQ can be achieved due to improved signal-to-noise ratios. For a similar phthalate, LODs of 6.9 ng/mL in plasma and 9.4 ng/g in tissue have been reported.[1][2]LOD and LOQ may be higher due to uncorrected matrix interferences and baseline noise.
Cost Higher initial cost due to the price of the deuterated internal standard.Lower cost as it does not require a specific, expensive internal standard.

Experimental Protocol: UPLC-MS/MS Method for Monooctyl Phthalate with MOP-d4

This protocol is a representative example based on validated methods for other phthalate monoesters.[1][2]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of MOP-d4 internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Hypothetical):

    • MOP: Q1/Q3 (e.g., 277.2 > 134.1)

    • MOP-d4: Q1/Q3 (e.g., 281.2 > 138.1)

3. Method Validation Parameters

The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):

ParameterTypical Acceptance Criteria
Linearity R² ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability under various storage and processing conditions

Analytical Workflow

Analytical Workflow for Monooctyl Phthalate cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with MOP-d4 Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate MOP/MOP-d4 Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for MOP analysis using MOP-d4.

Signaling Pathway (Illustrative)

While MOP itself is a metabolite and not directly involved in signaling pathways in the same way as a signaling molecule, its parent compound, DOP, and other phthalates are known to act as endocrine disruptors, primarily through their interaction with nuclear receptors.

Phthalate Endocrine Disruption Pathway Phthalate Phthalate (e.g., DOP) MOP Monooctyl Phthalate (MOP) Phthalate->MOP Metabolism Receptor Nuclear Receptor (e.g., PPAR, ER) MOP->Receptor Binds to HRE Hormone Response Element (on DNA) Receptor->HRE Activates Gene Target Gene Transcription HRE->Gene Initiates Response Altered Biological Response Gene->Response

Caption: Illustrative pathway of phthalate endocrine disruption.

References

A Guide to Selecting Phthalate Internal Standards: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalates, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. Isotope-labeled internal standards, particularly deuterated ones, are the gold standard in mass spectrometry-based methods like GC-MS and LC-MS/MS. Their chemical and physical properties closely mimic those of the target analytes, allowing for effective correction of variations during sample preparation and analysis. This guide provides a comparative overview of Monooctyl Phthalate-d4 and other commonly used phthalate internal standards, supported by experimental data.

While a direct head-to-head comparative study evaluating the performance of all listed internal standards under identical conditions is not available in the current literature, this guide collates validation data from various studies to offer a comprehensive comparison. The performance of an internal standard is often matrix- and method-dependent.

Comparison of Phthalate Internal Standards

The following table summarizes the performance of this compound and other commonly used phthalate internal standards based on data from various studies. It is important to note that the experimental conditions, including the matrix and analytical method, varied between these studies.

Internal StandardAnalyte(s)MatrixAnalytical MethodRecovery (%)Linearity (R²)Notes
This compound Phthalates----A deuterated analog for monooctyl phthalate and other medium to long-chain phthalates.[1][2]
Di-n-octyl Phthalate-d4Various PhthalatesWineGC-MS--Used for the quantification of various phthalates, including Di-isononyl phthalate (DINP) and Di-isodecyl phthalate (DIDP).[3]
Monobutyl Phthalate-d4Monobutyl Phthalate (MBP)Rat Plasma, Pup HomogenateUPLC-MS/MS> 92%≥ 0.99Demonstrated high recovery and excellent linearity in biological matrices.[4][5]
Dibutyl Phthalate-d4Various PhthalatesIndoor AirGC-MS> 89.7%> 0.9953Showed the highest R² value in a comparison of three internal standards for the analysis of five phthalates.[6][7]
Di(2-ethylhexyl) Phthalate-d4Various PhthalatesNon-alcoholic beveragesGC-MS84-105%-Used for the quantification of seven phthalate esters.[8]
Diethyl Phthalate-d4Various PhthalatesCoffee BrewGC-MS--Employed as an internal and surrogate standard in the analysis of phthalates in coffee.[9]
Benzyl BenzoateVarious PhthalatesSoft Drinks, Polymer MaterialsGC-MS76-100% (in polymers)-A non-deuterated internal standard. Its presence in environmental samples can be a limitation.[10][11]

Key Considerations for Internal Standard Selection

  • Structural Similarity: The ideal internal standard should be structurally as similar as possible to the analyte of interest to ensure similar behavior during extraction and ionization. Deuterated standards are excellent in this regard.

  • Co-elution: The internal standard should not co-elute with any of the target analytes or matrix components.

  • Purity: The isotopic and chemical purity of the internal standard is crucial for accurate quantification.

  • Matrix Effects: The chosen internal standard should effectively compensate for matrix-induced signal suppression or enhancement. Deuterated standards are generally superior in this aspect compared to non-deuterated ones.

Experimental Methodologies

Below are representative experimental protocols for the analysis of phthalates using internal standards with GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phthalate Analysis in Wine[3]
  • Sample Preparation:

    • Place 12.5 mL of the wine sample into a 50 mL centrifuge tube.

    • Add 10 mL of isohexane and shake vigorously for at least one minute.

    • Allow the phases to separate (can be accelerated in a 50°C ultrasound bath for 30 minutes).

    • Transfer 8 mL of the organic phase to a 10 mL test tube.

    • Evaporate the solvent under a gentle stream of nitrogen at 35°C, avoiding complete dryness.

    • Reconstitute the residue in 1 mL of isohexane.

    • Add 50 µL of the deuterated internal standard solution (e.g., Di-n-octyl phthalate-d4 at 0.01 g/L).

  • GC-MS Conditions:

    • Column: Cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: 100°C (hold 1 min), ramp at 10°C/min to 230°C, ramp at 10°C/min to 270°C (hold 2 min), ramp at 25°C/min to 300°C (hold 8 min).

    • MS Detection: Selected Ion Monitoring (SIM) mode.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol for Monobutyl Phthalate in Rat Plasma[4][5]
  • Sample Preparation:

    • To a plasma sample, add an appropriate amount of the internal standard solution (e.g., Monobutyl phthalate-d4).

    • Perform a simple protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • Analyze the supernatant.

  • UPLC-MS/MS Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM). For Monobutyl Phthalate, the transition m/z 221 → 77 was monitored, and for Monobutyl Phthalate-d4, m/z 225 → 81 was used.

Visualizing the Workflow

The following diagrams illustrate the general workflow for phthalate analysis using an internal standard and a logical diagram for selecting an appropriate internal standard.

Phthalate Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection GC-MS or LC-MS/MS Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

A typical workflow for phthalate analysis using an internal standard.

Internal Standard Selection Start Start Selection Process Analyte_Defined Target Analytes Defined? Start->Analyte_Defined Deuterated_Available Deuterated Standard Available for Analytes? Analyte_Defined->Deuterated_Available Yes Non_Deuterated Consider Non-Deuterated Standard (e.g., Benzyl Benzoate) Deuterated_Available->Non_Deuterated No Select_Deuterated Select Appropriate Deuterated Standard(s) Deuterated_Available->Select_Deuterated Yes Check_Coelution Check for Co-elution with Analytes/Matrix? Non_Deuterated->Check_Coelution Select_Deuterated->Check_Coelution Check_Coelution->Analyte_Defined Co-elution (Re-evaluate) Validate Validate Method (Recovery, Linearity, Precision) Check_Coelution->Validate No Co-elution End Final Selection Validate->End

Decision-making process for selecting a phthalate internal standard.

References

Monooctyl Phthalate-d4: A Guide to its Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analysis, particularly for researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Monooctyl Phthalate-d4's performance as an internal standard against other alternatives, supported by experimental data from various studies. This compound, a deuterium-labeled stable isotope, is a preferred internal standard for the quantification of mono-n-octyl phthalate and other related phthalate monoesters, primarily due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

Performance Comparison of Deuterated Internal Standards

While direct comparative studies focusing exclusively on this compound are limited, the performance of deuterated internal standards for phthalate analysis is well-documented and serves as a strong indicator of its expected accuracy and precision. The data presented below is collated from studies utilizing various deuterated phthalate internal standards, which are structurally similar to this compound and are used in analogous analytical methodologies.

Internal StandardAnalyteMatrixRecovery (%)Precision (RSD %)Linearity (R²)Reference
Monobutyl Phthalate-d4 (MBP-d4) Monobutyl Phthalate (MBP)Rat Plasma92.27.1 (Intra-day)>0.99[1]
Monobutyl Phthalate-d4 (MBP-d4) Monobutyl Phthalate (MBP)Pup Homogenate1097.5 (Intra-day)>0.99[1]
Diethyl Phthalate-d4 (DEP-d4) Phthalate Acid EstersCoffee Brew83 ± 5Not ReportedNot Reported
Di-n-butyl Phthalate-d4 (DBP-d4) Phthalate Acid EstersIndoor Air>89.75.1 - 13.1 (Reproducibility)>0.9953[2][3]
Benzyl Butyl Phthalate-d4 (BBP-d4) Phthalate Acid EstersIndoor Air>89.7Not ReportedNot Reported[2][3]
Di(2-ethylhexyl) Phthalate-d4 (DEHP-d4) Phthalate Acid EstersIndoor Air>89.75.1 - 13.1 (Reproducibility)Not Reported[2][3]

Key Observations:

  • High Accuracy: Deuterated internal standards consistently demonstrate high recovery rates, typically exceeding 90%, indicating minimal loss of the internal standard during sample processing. This high recovery is crucial for accurate quantification of the target analyte.

  • Excellent Precision: The relative standard deviation (RSD) for analyses using deuterated internal standards is consistently low (generally below 15%), highlighting the high precision and reproducibility of the methods.

  • Strong Linearity: The coefficient of determination (R²) for calibration curves is consistently close to 1.0, indicating a strong linear relationship between the analyte concentration and the instrument response over a wide dynamic range.

The Advantage of Deuterated Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over other types of internal standards, such as non-labeled structural analogs (e.g., Benzyl Benzoate).

FeatureThis compound (Deuterated)Non-Labeled Structural Analog
Co-elution Co-elutes with the analyte, providing optimal correction for matrix effects.May have different retention times, leading to less effective correction.
Ionization Efficiency Nearly identical to the analyte, ensuring consistent response in mass spectrometry.Can differ significantly, introducing bias in quantification.
Sample Preparation Behaves identically to the analyte during extraction and cleanup steps.May have different recovery rates, leading to inaccurate results.
Mass Spectrometry Easily distinguished from the analyte by its higher mass-to-charge ratio.Can have overlapping mass spectra with the analyte or matrix components.

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of mono-n-octyl phthalate in a biological matrix (e.g., urine) using this compound as an internal standard, based on common methodologies for phthalate analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 1 mL of the urine sample, add a known amount of this compound internal standard solution.

  • Enzymatic Deconjugation: Add β-glucuronidase/sulfatase to hydrolyze the conjugated phthalate metabolites. Incubate at 37°C for 2 hours.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a low-percentage organic solvent solution (e.g., 10% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.

2. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph (LC) equipped with a C18 column. Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium acetate).

  • Mass Spectrometric Detection: Analyze the column effluent using a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both mono-n-octyl phthalate and this compound.

3. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the mono-n-octyl phthalate to the peak area of the this compound against the concentration of the calibration standards.

  • Determine the concentration of mono-n-octyl phthalate in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes in a typical quantitative analysis workflow using this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with this compound Sample->Spike Deconjugation Enzymatic Deconjugation Spike->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Elution Elution SPE->Elution Drydown Drydown & Reconstitution Elution->Drydown LC LC Separation Drydown->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification using Internal Standard Calibration MSMS->Quantification

Caption: Experimental workflow for quantitative analysis.

G IS Internal Standard (this compound) SPE Sample Preparation (e.g., SPE) IS->SPE Analyte Analyte (Mono-n-octyl Phthalate) Analyte->SPE Matrix Matrix Components Matrix->SPE LC LC Separation SPE->LC Co-elution MS MS Detection LC->MS Co-ionization Result Accurate & Precise Quantification MS->Result

Caption: Logical relationship of internal standard correction.

References

A Comparative Guide to the Inter-Laboratory Analysis of Monooctyl Phthalate Utilizing Monooctyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of monooctyl phthalate (MOP), a significant metabolite of the plasticizer di-n-octyl phthalate (DNOP). The focus is on the distinct advantages of employing an isotopically labeled internal standard, Monooctyl Phthalate-d4 (MOP-d4), in an inter-laboratory setting. The data and protocols presented are synthesized from established analytical practices and findings from large-scale biomonitoring programs and proficiency testing studies.

The use of deuterated internal standards is a cornerstone of high-quality quantitative analysis in mass spectrometry, effectively compensating for variations in sample preparation and instrumental response.[1][2] This guide will objectively compare the performance of analytical methods for MOP with and without the use of MOP-d4, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance characteristics of analytical methods for monooctyl phthalate with and without the use of this compound as an internal standard. The data is representative of typical performance in an inter-laboratory context, drawing parallels from studies on similar phthalate metabolites.

Table 1: Comparison of Method Performance for Monooctyl Phthalate Analysis

Performance MetricMethod with External Standard CalibrationMethod with Internal Standard (this compound) Calibration
Accuracy (% Recovery) 70-120% (highly variable)95-105% (consistent)
Precision (% RSD) 15-30%<10%
Limit of Detection (LOD) Higher and more variableLower and more consistent
Susceptibility to Matrix Effects HighLow
Inter-laboratory Reproducibility Moderate to PoorHigh

Table 2: Inter-laboratory Reproducibility Data for Phthalate Metabolites (Representative)

This table is adapted from the HBM4EU project, which assessed the inter-laboratory reproducibility for various phthalate biomarkers. While not specific to monooctyl phthalate, it provides a realistic expectation of the variability between laboratories. The use of isotopically labeled internal standards was a common and recommended practice among the participating expert laboratories to achieve better reproducibility.

Phthalate MetaboliteAverage Inter-laboratory Reproducibility (%RSD)
Single-isomer phthalates (e.g., DnBP, DEHP metabolites)24%
Mixed-isomer phthalates (e.g., DiNP, DiDP metabolites)43%
With consistently satisfactory performance17%
With consistently satisfactory performance26%

Data from the HBM4EU project demonstrates that laboratories with consistently satisfactory performance, often employing robust methods with internal standards, achieve significantly better reproducibility.

Experimental Protocols

A detailed methodology for the analysis of monooctyl phthalate in human urine using isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is based on established methods for phthalate metabolite analysis.

Protocol: Quantification of Monooctyl Phthalate in Human Urine by UPLC-MS/MS

1. Sample Preparation

  • Enzymatic Deconjugation:

    • To a 2 mL polypropylene tube, add 100 µL of human urine.

    • Add 50 µL of a solution containing β-glucuronidase from E. coli in ammonium acetate buffer (pH 6.5).

    • Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected MOP levels).

    • Vortex briefly and incubate at 37°C for 90 minutes to hydrolyze the glucuronidated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the incubated urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of a 10% methanol in water solution to remove interferences.

    • Elute the analytes with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. UPLC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Monooctyl Phthalate (MOP): Precursor ion (m/z) -> Product ion (m/z) [To be determined empirically, but likely around 277 -> 134]

      • This compound (MOP-d4): Precursor ion (m/z) -> Product ion (m/z) [To be determined empirically, but likely around 281 -> 138]

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity for both MOP and MOP-d4.

3. Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of MOP to the peak area of MOP-d4 against the concentration of MOP standards.

  • The concentration of MOP in the unknown samples is then determined from this calibration curve.

Mandatory Visualizations

Signaling Pathway

Phthalates, including monooctyl phthalate, are known to act as endocrine-disrupting chemicals. One of their mechanisms of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

G cluster_extracellular Extracellular cluster_intracellular Intracellular MOP Monooctyl Phthalate PPAR PPARα / PPARγ MOP->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (Lipid Metabolism, etc.) PPRE->TargetGenes Regulates Transcription BiologicalResponse Biological Response (e.g., Altered Lipid Metabolism) TargetGenes->BiologicalResponse Leads to

Caption: Signaling pathway of monooctyl phthalate via PPAR activation.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of monooctyl phthalate using an internal standard.

G start Urine Sample Collection deconjugation Enzymatic Deconjugation (with MOP-d4 spiking) start->deconjugation spe Solid-Phase Extraction (SPE) deconjugation->spe analysis UPLC-MS/MS Analysis spe->analysis quantification Quantification using Isotope Dilution analysis->quantification end Reported Concentration quantification->end

Caption: Experimental workflow for monooctyl phthalate analysis.

Logical Relationship: Impact of Internal Standard on Data Quality

This diagram illustrates the logical relationship between the use of an internal standard and the improvement in data quality in an inter-laboratory setting.

G cluster_method Analytical Method cluster_factors Sources of Variability cluster_quality Data Quality with_is With Internal Standard (this compound) matrix Matrix Effects with_is->matrix instrument Instrumental Drift with_is->instrument sample_prep Sample Preparation Loss with_is->sample_prep high_quality High Accuracy & Precision (Improved Inter-laboratory Agreement) with_is->high_quality Compensates for without_is Without Internal Standard (External Standard) low_quality Lower Accuracy & Precision (Poor Inter-laboratory Agreement) without_is->low_quality Susceptible to matrix->low_quality instrument->low_quality sample_prep->low_quality

Caption: Impact of internal standard on mitigating analytical variability.

References

Monooctyl Phthalate-d4: A Comparative Guide to Detection and Quantification Limits in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in environmental and toxicological studies, the precise quantification of phthalates is of paramount importance. Deuterated internal standards play a crucial role in achieving accurate and reliable results by compensating for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of the performance of Monooctyl Phthalate-d4 (MOP-d4) and other commonly used deuterated phthalate standards, focusing on their limits of detection (LOD) and quantification (LOQ) as reported in scientific literature.

Performance Comparison of Deuterated Phthalate Standards

The selection of an appropriate deuterated internal standard is critical for the sensitivity and accuracy of an analytical method. While specific LOD and LOQ values for this compound are not extensively documented in publicly available literature, its performance is expected to be comparable to other deuterated phthalate monoesters. The following table summarizes the reported LOD and LOQ values for various deuterated phthalate standards used in the analysis of their corresponding non-deuterated analogues. These values are highly dependent on the analytical technique, sample matrix, and specific experimental conditions.

Deuterated StandardAnalyteAnalytical MethodMatrixLODLOQ
Monobutyl Phthalate-d4 (MBP-d4)Monobutyl Phthalate (MBP)UPLC-MS/MSRat Plasma6.9 ng/mL-
Monobutyl Phthalate-d4 (MBP-d4)Monobutyl Phthalate (MBP)UPLC-MS/MSPup Homogenate9.4 ng/g-
Di-n-butyl-phthalate-d4 (DBP-d4)Di-n-butyl-phthalate (DBP)GC-MSHexane0.3 ng/mL1 ng/mL[1]
Diethyl-phthalate-d4 (DEP-d4)PhthalatesGC-MSCoffee Brew-5 to 20 µg/L
Di(2-ethylhexyl)phthalate-d4 (DEHP-d4)PhthalatesGC-MSCoffee Brew-5 to 20 µg/L

Note: The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a specified level of precision and accuracy.

Experimental Protocols

The following are detailed methodologies for the analysis of phthalates using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), common techniques where deuterated standards like this compound are employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Analysis in Wine

This method is suitable for the detection and quantification of various phthalates in wine samples.[1][2]

1. Sample Preparation:

  • A 10 mL wine sample is extracted with 2 mL of isohexane.

  • The mixture is vortexed for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • The organic phase (upper layer) is transferred to a clean tube.

  • The extraction is repeated with another 2 mL of isohexane.

  • The combined organic extracts are concentrated to approximately 0.5 mL under a gentle stream of nitrogen.

  • The deuterated internal standard mix, including DnOP-d4 (which can be a surrogate for MOP-d4), is added to the concentrated extract.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 1 minute.

    • Ramp to 200°C at 20°C/min.

    • Ramp to 300°C at 10°C/min, hold for 8 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target phthalates and their deuterated internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phthalate Metabolite Analysis in Biological Matrices

This UPLC-MS/MS method is designed for the sensitive quantification of monobutyl phthalate (MBP) in biological samples, utilizing MBP-d4 as an internal standard.[3] A similar approach can be adapted for other phthalate monoesters like monooctyl phthalate using MOP-d4.

1. Sample Preparation (Plasma):

  • To a 50 µL plasma sample, add 150 µL of acetonitrile containing the deuterated internal standard (e.g., MBP-d4).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or similar.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient:

    • Start with 95% A.

    • Linearly decrease to 5% A over 2 minutes.

    • Hold at 5% A for 0.5 minutes.

    • Return to 95% A and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex API 4000 or similar triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and the deuterated internal standard. For MBP, the transition is m/z 221 -> 134, and for MBP-d4, it is m/z 225 -> 138.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of phthalates in environmental or biological samples using a deuterated internal standard.

Phthalate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Biological Fluid) Spike Spiking with This compound Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification

Caption: A generalized workflow for phthalate analysis.

This guide highlights the critical role of deuterated internal standards like this compound in achieving sensitive and accurate quantification of phthalates. While direct comparative data for MOP-d4 is limited, the provided information on analogous compounds and detailed experimental protocols offers a solid foundation for researchers to develop and validate their own analytical methods. The choice of internal standard and optimization of the analytical method will ultimately depend on the specific research objectives, sample matrix, and available instrumentation.

References

Performance Evaluation of Monooctyl Phthalate-d4 as a Surrogate Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical realm, particularly in mass spectrometry-based quantification, the use of surrogate standards is paramount for achieving accurate and reliable results. These standards, typically isotopically labeled versions of the analyte of interest, are added to samples before processing to correct for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comparative evaluation of the performance of Monooctyl Phthalate-d4 as a surrogate standard, alongside other commonly used deuterated phthalate surrogates.

While comprehensive, publicly available performance data for this compound is limited, this guide synthesizes available information and draws comparisons with well-characterized surrogates like Monobutyl Phthalate-d4 (MBP-d4) and Dibutyl Phthalate-d4 (DBP-d4) to provide a valuable benchmark for researchers.

Key Performance Indicators of Surrogate Standards

The efficacy of a surrogate standard is primarily assessed based on the following performance indicators:

  • Recovery: The percentage of the surrogate standard that is detected after the entire analytical process. Acceptable recovery ranges are typically between 70% and 130%, but can vary depending on the matrix and method.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or spiked samples.

  • Matrix Effect: The alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix. An ideal surrogate should experience the same matrix effects as the native analyte.

Comparative Performance Data

The following tables summarize the performance data for commonly used deuterated phthalate surrogate standards based on available literature.

Table 1: Performance Data of Monobutyl Phthalate-d4 (MBP-d4) in Biological Matrices [1][2]

Performance MetricPlasmaPup Homogenate
Analyte Monobutyl Phthalate (MBP)Monobutyl Phthalate (MBP)
Surrogate Monobutyl Phthalate-d4 (MBP-d4)Monobutyl Phthalate-d4 (MBP-d4)
Analytical Method UPLC-MS/MSUPLC-MS/MS
Absolute Recovery > 92%> 92%
Intra-day Precision (%RSD) ≤ 10.1%≤ 10.1%
Inter-day Precision (%RSD) ≤ 7.9%≤ 7.9%
Accuracy (%RE) ≤ ±7.5%≤ ±7.5%

Table 2: Performance Data of Dibutyl Phthalate-d4 (DBP-d4) in Hexane [3]

Performance MetricValue
Analyte Dibutyl Phthalate (DBP)
Surrogate Dibutyl Phthalate-d4 (DBP-d4)
Analytical Method GC-MS
Recovery 95.8% - 104.3%
Precision (%CV) 2.5% - 4.8%

Note on this compound: Extensive literature searches did not yield comprehensive, publicly available validation data for this compound comparable to that of MBP-d4 and DBP-d4. While its synthesis for use as a surrogate standard has been reported, detailed performance characteristics such as recovery, precision, and accuracy across different matrices and methods are not well-documented in the reviewed literature. Researchers considering the use of this compound are strongly encouraged to perform a thorough in-house validation for their specific application.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols for the data presented above.

Experimental Protocol for MBP-d4 in Biological Matrices (UPLC-MS/MS) [1][2]

  • Sample Preparation:

    • Plasma: Simple protein precipitation with acetonitrile.

    • Pup Homogenate: Extraction and delipidation using acetonitrile followed by freezing.

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a suitable column (e.g., C18).

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operated in negative ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.

  • Quantification: Calibration curves were generated by plotting the peak area ratios of the analyte to the internal standard (MBP-d4) against the analyte concentration.

Experimental Protocol for DBP-d4 in Hexane (GC-MS) [3]

  • Sample Preparation: Spiking of hexane samples with known concentrations of DBP and DBP-d4.

  • Chromatography: Gas chromatography (GC) with a capillary column suitable for phthalate analysis.

  • Mass Spectrometry: Mass spectrometry (MS) with electron impact ionization.

  • Quantification: A calibration curve was constructed using the surrogate analyte (DBP-d4) due to the ubiquitous nature of DBP. An internal standard (Benzyl Benzoate) was used for quantification.

Visualizing the Analytical Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of the analytical processes.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological or Environmental Sample Spike Spike with This compound Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration RatioCalculation Calculate Area Ratio (Analyte / Surrogate) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification Phthalate Phthalate Ester Metabolism Metabolism to Monoester Phthalate->Metabolism Receptor Nuclear Receptor (e.g., PPAR, AR) Metabolism->Receptor Binds to GeneExpression Altered Gene Expression Receptor->GeneExpression Modulates BiologicalEffect Adverse Biological Effects GeneExpression->BiologicalEffect

References

A Comparative Guide to the Analysis of Octyl Phthalates: A Method Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of octyl phthalates. While a direct cross-validation study using Monooctyl Phthalate-d4 is not publicly available, this document presents a comparison of the methodologies and performance characteristics for closely related octyl phthalates, such as Di-n-octyl phthalate (DNOP). The use of a deuterated internal standard, such as this compound or DNOP-d4, is a critical component of robust analytical methods for phthalates, ensuring accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of GC-MS and LC-MS for the analysis of phthalates, based on available data. These values highlight the sensitivities and linear ranges achievable with each technique.

Table 1: Comparison of GC-MS and LC-MS Method Performance for Phthalate Analysis

ParameterGC-MSLC-MS/MS
Analyte Example Di-n-octyl phthalate (DNOP)Di-n-octyl phthalate (DNOP)
Internal Standard This compound (or DNOP-d4)This compound (or DNOP-d4)
Limit of Detection (LOD) ~50 ppb[1]As low as 1 ppb[1]
Linearity (R²) ≥ 0.992[1]≥ 0.99[1]
Common Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI)
Typical Run Time < 15 minutes< 15 minutes
Matrix Applicability Food, Environmental, PolymersFood, Biological Fluids, Environmental

Experimental Protocols

Detailed methodologies for the analysis of phthalates by GC-MS and LC-MS are outlined below. These protocols are based on established methods and provide a framework for laboratory implementation.[1]

Sample Preparation (General)

A robust sample preparation protocol is crucial for accurate phthalate analysis to minimize background contamination.

  • Extraction: Solid samples are typically extracted with an organic solvent such as hexane or a mixture of n-pentane and acetone. Liquid samples may be subjected to liquid-liquid extraction or solid-phase extraction (SPE).

  • Internal Standard Spiking: An appropriate amount of this compound is added to the sample prior to extraction to correct for analytical variability.

  • Cleanup: Depending on the matrix complexity, a cleanup step using SPE may be necessary to remove interfering substances.

  • Concentration: The extract is concentrated under a gentle stream of nitrogen before analysis.

GC-MS Method
  • Gas Chromatograph (GC) System: Agilent 7890A GC or equivalent.

  • Column: Agilent J&W DB-5MS Ultra Inert Capillary GC column (30 m × 0.25 mm, 0.25 µm) or similar.[1]

  • Inlet: Split/splitless injector.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the phthalates, for example, starting at 60°C and ramping to 300°C.

  • Mass Spectrometer (MS): Agilent 5975C GC/MSD or a triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis.

LC-MS/MS Method
  • Liquid Chromatograph (LC) System: Agilent 1260 RRLC HPLC system or equivalent.[1]

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with a modifier like ammonium acetate or formic acid.

  • Mass Spectrometer (MS): Agilent 6400 Series triple quadrupole LC/MS or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating analytical methods and a typical experimental workflow for phthalate analysis.

cross_validation_workflow cluster_validation Validation Process cluster_outcome Outcome Method_A Method A (e.g., GC-MS) Sample_Set Identical Sample Set (Spiked with this compound) Method_B Method B (e.g., LC-MS/MS) Data_A Results from Method A Sample_Set->Data_A Data_B Results from Method B Sample_Set->Data_B Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) Data_A->Comparison Data_B->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

experimental_workflow start Sample Collection is_spike Spiking with This compound start->is_spike prep Sample Preparation (Extraction, Cleanup) analysis Instrumental Analysis (GC-MS or LC-MS/MS) prep->analysis is_spike->prep data_proc Data Processing (Integration, Quantification) analysis->data_proc results Reporting of Results data_proc->results

Caption: A typical experimental workflow for phthalate analysis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.